molecular formula CoLaNi B1512832 Cobalt;lanthanum;nickel CAS No. 130469-99-7

Cobalt;lanthanum;nickel

Cat. No.: B1512832
CAS No.: 130469-99-7
M. Wt: 256.532 g/mol
InChI Key: OPDRIGFSUGVDKR-UHFFFAOYSA-N
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Description

Historical Perspectives and Early Discoveries in Lanthanide-Transition Metal Intermetallics

The journey into the La-Co-Ni system begins with the discovery of its constituent elements. Cobalt was first identified as a unique element by Swedish chemist Georg Brandt in 1732. americanelements.com Nearly two decades later, in 1751, another Swedish chemist, Axel Fredrik Cronstedt, discovered nickel. uwaterloo.cacorrotherm.co.uk The discovery of lanthanum followed in 1839, when Carl Gustaf Mosander, also a Swedish chemist, isolated it as an impurity within cerium nitrate (B79036). wikipedia.org He named it from the Ancient Greek word lanthanein, meaning "to lie hidden," reflecting its initial elusiveness. wikipedia.orgwikipedia.org While lanthanum was discovered in 1839, its isolation as a relatively pure metal was not achieved until 1923. wikipedia.org

The broader family of elements to which lanthanum belongs, the lanthanides, were first encountered in 1787 in a Swedish mineral named gadolinite. unacademy.com Initially termed "rare earth" elements due to their supposed scarcity, they were found to be difficult to separate from one another owing to their very similar chemical properties. wikipedia.orgunacademy.com

The study of intermetallic compounds formed between lanthanides and transition metals is a more modern endeavor. The initial impetus for alloying transition metals like cobalt and nickel came from the need for high-performance materials. During World War II, cobalt-base alloys were recognized for their exceptional mechanical properties and stability at high temperatures, leading to the development of "superalloys" for aircraft engines. core.ac.uk Similarly, the introduction of nickel-based alloys like Monel 400 in 1905 marked a significant step in materials science. corrotherm.co.uk The deliberate combination of lanthanides with these transition metals came later, as researchers began to explore the unique magnetic, electronic, and catalytic properties that arise from the interaction between the localized 4f electrons of lanthanides and the d-electrons of transition metals. sigmaaldrich.comrsc.orgaps.org

Table 1: Historical Discoveries of Constituent Elements

Element Discoverer Year of Discovery Key Historical Note
Cobalt (Co) Georg Brandt 1732 First identified as a unique metal. americanelements.com
Nickel (Ni) Axel Fredrik Cronstedt 1751 Discovered in the mineral niccolite. uwaterloo.ca
Lanthanum (La) Carl Gustaf Mosander 1839 Named 'to lie hidden' as it was found within cerium ore. wikipedia.org

Evolution of Research Interest in Ternary Lanthanum-Cobalt-Nickel Systems

Research interest in the La-Co-Ni ternary system evolved from foundational studies of its constituent binary alloys. Systems like La-Ni are renowned for their hydrogen storage capabilities, with LaNi₅ being a benchmark material. Scientists found that by systematically substituting nickel with cobalt, they could create ternary La-Co-Ni compounds with modified structural, electronic, and hydrogen absorption properties. This ability to fine-tune material characteristics by moving from binary to ternary compositions has been a major driver of research.

A critical aspect of understanding any multi-element alloy system is the determination of its phase diagram, which maps the stable phases at different temperatures and compositions. In 1981, a partial isothermal section of the La-Co-Ni phase diagram at room temperature was established. mdpi.com More comprehensive work was later conducted to construct the isothermal section at 723 K. mdpi.com This research revealed that no ternary compounds exist at this temperature; instead, the system consists of 16 two-phase regions and 8 three-phase regions. mdpi.com A significant finding was that several binary compounds form continuous solid solutions, meaning they can mix in any ratio while maintaining the same crystal structure. mdpi.com

Table 2: Phase Equilibria and Solid Solubility in the La-Co-Ni System at 723 K This table summarizes the formation of continuous solid solutions and the extent to which a third element can dissolve into a binary compound at 723 K, based on experimental data.

Continuous Solid Solution Pairs Binary Compound Solute Maximum Solid Solubility (at.%)
La₃Co and La₃Ni LaCo₁₃ Ni 15.61 mdpi.com
La₂Co₃ and La₂Ni₃ La₂Co₁.₇ Ni 9.61 mdpi.com
La₂Co₇ and La₂Ni₇ LaNi₃ Co 18.07 mdpi.com
LaCo₅ and LaNi₅ La₇Ni₃ Co 5.62 mdpi.com
LaNi Co 8.49 mdpi.com

The evolution of research has been propelled by the quest for materials for specific, high-performance applications. For example, understanding the phase relationships in the La-Co-Ni system is crucial for the design of advanced La(Fe,Si)₁₃-based magnetic refrigeration materials. mdpi.com Furthermore, the catalytic potential of lanthanum nickelate could be enhanced by doping with cobalt, leading to investigations into compounds like lanthanum nickel cobaltite (B72492) for energy applications. acs.org

Scope and Significance of Current Research Paradigms

Current research into the La-Co-Ni system is diverse, underscoring its significance in materials science. These materials are pivotal for their unique combination of structural, thermodynamic, and kinetic properties, which are being harnessed for a range of advanced applications.

Energy Conversion and Storage: A major focus of current research is in energy technologies.

Solid Oxide Fuel Cells (SOFCs): Perovskite oxides like Lanthanum Nickel Cobaltite (LNC) are investigated as cathode materials. Their high electrical conductivity and thermal stability are advantageous for improving the efficiency and mechanical stability of SOFCs.

Solar Cells: In a novel application, cobalt-doped lanthanum nickelate (LNO) thin films have been synthesized and used as a hole transport layer in polymer solar cells. This approach enhanced the solar cell's efficiency and long-term stability by improving conductivity and energy level alignment. acs.org

Table 3: Performance Enhancement of Polymer Solar Cells with Co-doped Lanthanum Nickelate (LNO) Hole Transport Layer Data from a 2024 study demonstrating the impact of 10 mol% cobalt doping on device performance.

Device Parameter Pure LNO 10 mol% Co-doped LNO Unit
Power Conversion Efficiency (PCE) - 6.11 % acs.org
Short-Circuit Current Density (Jsc) - 12.84 mA cm⁻² acs.org
Open-Circuit Voltage (Voc) - 0.70 V acs.org
Fill Factor (FF) - 68 % acs.org
External Quantum Efficiency (EQE) - 82.6 % acs.org

Catalysis: La-Co-Ni based materials are being developed as next-generation catalysts.

Photocatalysis: Lanthanum-substituted nickel cobaltite nanocomposites, synthesized via methods like the single-step sol-gel technique, have shown high catalytic activity for degrading organic pollutants like methylene (B1212753) blue in wastewater. researchgate.net The molar ratio of lanthanum to cobalt was found to significantly influence the material's surface morphology and catalytic efficiency. researchgate.net

Magnetic and Microwave Absorption Materials: The interplay of magnetism from cobalt and nickel with lanthanum gives rise to interesting properties.

Microwave Absorption: Researchers have studied lanthanum-doped cobalt nickel titanates for their potential as microwave absorbing materials. researchgate.net It was found that substituting titanium with lanthanum ions could enhance the material's ability to attenuate microwaves in the C-band frequency range, a property influenced by the material's weak ferromagnetic behavior. researchgate.net

The ongoing research continues to explore novel synthesis techniques to create La-Co-Ni materials with controlled nanostructures, further expanding their potential applications in high-tech fields. researchgate.net

Properties

IUPAC Name

cobalt;lanthanum;nickel
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Co.La.Ni
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDRIGFSUGVDKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Co].[Ni].[La]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CoLaNi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746213
Record name cobalt;lanthanum;nickel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.532 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130469-99-7
Record name cobalt;lanthanum;nickel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Fabrication Methodologies for Cobalt;lanthanum;nickel Compounds and Alloys

Solid-State Reaction Techniques and Variants

Solid-state reactions are a conventional and widely used approach for synthesizing multicomponent oxides and alloys. These methods involve the direct reaction of solid precursors at elevated temperatures, relying on atomic diffusion through the solid matrix to form the desired compound.

High-temperature solid-state synthesis is a fundamental technique for producing thermodynamically stable phases, particularly perovskite-type oxides. The process typically involves intimately mixing precursor powders, such as oxides, carbonates, or nitrates of the constituent metals, and calcining the mixture at high temperatures, often for extended periods. bas.bgmdpi.com Intermediate grinding steps may be necessary to ensure homogeneity and complete reaction.

For instance, perovskite oxides like Lanthanum Cobaltite (B72492) (LaCoO₃) and its nickel-doped variants are often prepared this way. The synthesis of LaCoO₃ can be achieved by heating an equimolar mixture of lanthanum and cobalt oxides. The LaCoO₃ perovskite phase begins to nucleate at approximately 750°C, with the reaction progressing toward completion as the temperature increases to 1000°C. bas.bg Similarly, LaNiₓCo₁₋ₓO₃ perovskites have been synthesized via solid-state reaction for applications such as solid oxide fuel cell cathodes. scielo.org.mx The choice of precursors and calcination temperature significantly influences the final product's particle size, crystallinity, and surface area. For example, LaCoO₃ synthesized from lanthanum and cobalt oxides at 950°C for 5 hours results in agglomerated particles of various sizes. mdpi.com

Table 1: Parameters in High-Temperature Solid-State Synthesis

Target Compound Precursors Calcination Temperature (°C) Duration (hours) Key Finding
LaCoO₃ La₂O₃, Co₃O₄ 750 - 1000 - Perovskite phase nucleates at 750°C and the reaction is essentially complete by 1000°C. bas.bg
LaCoO₃ La₂O₃, CoO, Citric Acid 950 5 Successful synthesis of pure LaCoO₃ confirmed by XRD, FTIR, and Raman spectroscopy. mdpi.com
Single-Crystalline NMC111¹ M(C₂O₄)·2H₂O (M=Ni, Mn, Co), LiNO₃ 900 - Use of uniformly dispersed precursors from hydrothermal reaction led to 500-nm single crystals. frontiersin.org

¹While not a La-containing compound, this example illustrates the method's general parameters.

The flux growth method is a high-temperature solution growth technique where a molten salt or metal (the flux) is used as a solvent to dissolve the reactants. northwestern.edu This approach allows for the crystallization of materials at temperatures below their melting points, which is particularly advantageous for compounds that melt incongruently or have very high melting points. acs.org The process involves heating the reactants and flux until a homogeneous solution is formed, followed by slow cooling to induce crystallization. mst.edu The excess flux is later removed, typically by chemical etching or centrifugation while still molten. northwestern.edumst.edu

Key characteristics of an effective flux include a low melting point, high solubility for the reactant elements, a large temperature difference between its melting and boiling points, and chemical inertness to avoid forming stable competing binary compounds with the reactants. northwestern.edu The choice of crucible material is also critical to prevent reactions with the melt that could introduce impurities or alter the melt's composition. researchgate.netucsb.edu For example, when growing crystals containing reactive metals like iron, cobalt, or nickel, alumina (B75360) (Al₂O₃) or zirconia (ZrO₂) crucibles are often suitable. ucsb.edu In some cases, a reaction between the crucible and the flux can be beneficial, helping to control the oxygen content in the melt and facilitate the growth of specific oxide compositions. researchgate.net This technique is critical for obtaining high-quality single crystals of complex intermetallic compounds, which are essential for fundamental physical property measurements. acs.org

Mechanochemical Synthesis Approaches

Mechanochemical synthesis utilizes mechanical energy, typically from high-energy ball milling, to induce chemical reactions and phase transformations in solid-state precursors at or near room temperature. This non-equilibrium processing technique can produce a variety of materials, including nanocrystalline alloys, amorphous phases, and complex intermetallics. mdpi.com

High-energy ball milling (HEBM) is a powerful tool for synthesizing intermetallic compounds and alloys containing lanthanum, nickel, and cobalt. The process involves sealing precursor powders in a vial with hardened steel or tungsten carbide balls, which is then subjected to high-energy impacts in a planetary or attritor mill. These repeated impacts lead to particle fracturing, cold welding, and intense plastic deformation, creating intimate mixing at the atomic level and promoting solid-state reactions. mdpi.comrsc.org

This method has been used to produce nanocrystalline hydrogen-storage alloys. For example, MmNi₃.₅₅Al₀.₃Mn₀.₄Co₀.₇₅ (where Mm is a La-rich mixture of rare earth elements) was synthesized by HEBM of an initial arc-melted alloy. scientific.net The milling process refines the grain structure into the nanometer range. Similarly, the catalytic performance of LaNi₅ alloy for ammonia (B1221849) synthesis was dramatically improved by refining its particle size and introducing defects through a simple ball milling process. rsc.org HEBM can also be combined with other methods, such as self-propagating high-temperature synthesis (SHS), to create complex products like Al₇₂Ni₂₀Co₈ quasicrystals, which could not be formed without the initial mechanical activation. mdpi.com

Table 2: Examples of High-Energy Ball Milling for Alloy Synthesis

Material System Milling Method Milling Time Result
MmNi₃.₅₅Al₀.₃Mn₀.₄Co₀.₇₅ HEBM - Synthesis of nanocrystalline hydrogen-storage compound. scientific.net
LaNi₅ Mechanical Milling 4 hours Particle size refined to ~0.5–2.5 µm, significantly enhancing catalytic activity. rsc.org
Al₇₂Ni₂₀Co₈ HEBM + SHS Short duration Enabled ignition of SHS reaction to form a stable decagonal quasicrystal. mdpi.com
3Ni + Al HEBM + SHS 2.5 min Formation of single-phase Ni₃Al. mdpi.com

Mechanical activation via milling initiates chemical reactions through several mechanisms. The intense plastic deformation creates a high density of crystal defects (like dislocations and vacancies) and increases the interfacial area between reactants, which enhances solid-state diffusion. mdpi.com This allows reactions to proceed at much lower temperatures than in conventional solid-state synthesis.

Studies on the synthesis of perovskite-type oxides like LaCoO₃ and LaNiO₃ show that mechanochemical routes can be direct or indirect. researchgate.netresearchgate.net In the direct method, milling a mixture of constituent oxides (e.g., La₂O₃ and Co₂O₃) for a sufficient duration can lead directly to the formation of the perovskite phase at room temperature. researchgate.net In the indirect method, precursors like metal chlorides and a solid diluent/precipitating agent (e.g., Na₂CO₃) are milled together. researchgate.netthaiscience.info The reaction occurs either during milling or, more commonly, during a subsequent low-temperature calcination (e.g., 600-800°C). thaiscience.info This approach can suppress the formation of stable intermediates and yield high-crystallinity products at lower temperatures compared to traditional methods. researchgate.net The mechanochemical treatment results in a composite powder where fully dispersed nanoparticles are embedded within a soluble salt by-product, which is then removed by washing. thaiscience.info

Solution-Based and Hydrothermal Synthesis Routes

Solution-based methods offer excellent control over the stoichiometry, homogeneity, and morphology of the final product by mixing precursors at the molecular level in a liquid phase. These techniques, including sol-gel, co-precipitation, and hydrothermal synthesis, are often used to produce highly reactive, nanocrystalline oxide powders at relatively low temperatures. researchgate.netacs.org

A notable example is the sol-gel method, which has been used to prepare lanthanum-substituted nickel-cobaltite (NiLaₓCoᵧO₄) nanocomposites. researchgate.net This process involves dissolving metal nitrate (B79036) precursors and a chelating agent like citric acid in a solvent. The solution then undergoes hydrolysis and polycondensation reactions to form a "sol," which is a colloidal suspension of solid particles. Further processing turns the sol into a "gel," a continuous solid network with liquid trapped in its pores. Drying and calcining this gel yields the final oxide product. researchgate.net Another variation is the modified Pechini method, a polymeric route used to synthesize LaNiₓCo₁₋ₓO₃ perovskites. scielo.org.mx This technique uses a chelating agent and a polymerizing agent to form a polyester (B1180765) network that entraps the metal cations, ensuring compositional homogeneity. scielo.org.mx

Hydrothermal synthesis is another powerful solution-based technique where crystallization occurs from aqueous solutions under high temperature and pressure in a sealed vessel called an autoclave. rsc.orgnih.gov This method is advantageous for producing highly crystalline, well-defined nanostructures. For instance, polydopamine-functionalized cobalt-doped lanthanum nickelate (La₅Ni₃Co₂) perovskite nanorods have been synthesized hydrothermally. rsc.org The process allows for optimization of molar ratios and calcination temperatures to enhance properties for applications like electrocatalysis. rsc.org Generally, hydrothermal synthesis offers benefits such as high reactant reactivity, the ability to form unique or metastable phases, and good control over particle size and morphology. acs.org

Table 3: Comparison of Solution-Based Synthesis Routes for La-Ni-Co Oxides

Method Target Compound Precursors Temperature (°C) Key Feature
Sol-Gel NiLaₓCoᵧO₄ Nickel nitrate, Cobalt nitrate, Lanthanum nitrate, Citric acid 120 (393.15 K) Cost-effective, single-step synthesis of nanocomposites with controlled morphology. researchgate.net
Modified Pechini LaNiₓCo₁₋ₓO₃ La(NO₃)₃, Ni(NO₃)₃, Co(NO₃)₂ 65 (solution), 300 (precursor), 1000 (calcination) Produces homogeneous, pure-phase perovskite powders; controls grain size. scielo.org.mx
Hydrothermal La₅Ni₃Co₂ - 500 (calcination) Synthesis of functionalized perovskite nanorods with enhanced electrocatalytic activity. rsc.org

Sol-Gel and Co-precipitation Techniques

The sol-gel method is a versatile wet-chemical technique used for synthesizing lanthanum cobalt nickel-based materials, offering control over homogeneity at the molecular level. mdpi.com This process typically involves the hydrolysis and polycondensation of metal precursors, such as nitrates or alkoxides, in a solvent to form a "sol" (a colloidal suspension of solid particles in a liquid). Further processing leads to a "gel," a three-dimensional solid network enclosing the liquid phase. Subsequent drying and calcination of the gel at elevated temperatures result in the final oxide material. For instance, lanthanum-substituted nickel cobaltite nanocomposites have been synthesized via a single-step sol-gel method at 393.15 K. researchgate.netresearchgate.net In another study, La0.5Sr0.5Co1−xNixO3−δ perovskites were prepared using a sol-gel route, which resulted in materials with a multilayered laminar structure and numerous surface pores, providing more active sites. mdpi.comdntb.gov.ua The use of citric acid as a chelating agent is common in this process to ensure a homogeneous mixture of the metal cations. The sol-gel method is favored for its ability to produce highly homogeneous materials, which can enhance the electrocatalytic performance of perovskite structures. mdpi.com

Co-precipitation is another widely used technique for the synthesis of these complex oxides. This method involves the simultaneous precipitation of multiple metal cations from a solution by adding a precipitating agent, such as sodium hydroxide (B78521) or ammonium (B1175870) carbonate. wikipedia.orgresearchgate.net The resulting precipitate, containing a homogeneous mixture of the metal hydroxides or carbonates, is then filtered, washed, dried, and calcined to form the desired perovskite phase. ijcea.org For example, LaNiO3 and LaNi0.5Co0.5O3 perovskite oxides have been synthesized using a co-precipitation method. researchgate.netrsc.org The key to this method is maintaining the appropriate pH and temperature to ensure that all cations precipitate uniformly. This technique is valued for its simplicity and scalability in producing fine, multi-component oxide powders.

Interactive Data Table: Comparison of Sol-Gel and Co-precipitation Methods

FeatureSol-Gel MethodCo-precipitation Method
Precursors Metal alkoxides, nitrates, or chloridesSoluble metal salts (e.g., nitrates, chlorides)
Process Hydrolysis and condensation of precursors to form a gelSimultaneous precipitation of metal hydroxides/carbonates
Advantages High homogeneity, good control over particle size and morphology, lower crystallization temperatureSimple, cost-effective, suitable for large-scale production
Disadvantages Often uses expensive precursors, can be time-consumingLess control over stoichiometry and morphology compared to sol-gel
Typical Products Nanoparticles, thin films, porous materialsFine powders, nanoparticles
Example La0.5Sr0.5Co1−xNixO3−δ mdpi.comLaNi0.5Co0.5O3 researchgate.netrsc.org

Hydrothermal and Solvothermal Processing for Morphology Control

Hydrothermal and solvothermal synthesis are methods that utilize high temperatures and pressures in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions to crystallize materials directly from the solution. These techniques offer excellent control over the size, shape, and crystallinity of the resulting particles.

In a typical hydrothermal synthesis of lanthanum-cobalt-nickel oxides, precursor salts of lanthanum, cobalt, and nickel are dissolved in water, and a mineralizer (like NaOH or KOH) is added to control the pH. The solution is then sealed in an autoclave and heated to temperatures typically ranging from 100 to 250 °C for several hours or days. Under these conditions, the solubility of the precursors increases, and upon cooling, supersaturation leads to the nucleation and growth of crystalline phases. This method has been successfully employed to create polydopamine-functionalized cobalt-doped lanthanum nickelate perovskite nanorods (La5Ni3Co2). rsc.orgresearchgate.net Another study compared La0.5Sr0.5Co1−xNixO3−δ prepared by both hydrothermal and sol-gel methods, finding that the hydrothermal route produced spherical granular particles, in contrast to the porous, layered structure from the sol-gel method. mdpi.com

Solvothermal processing is analogous to the hydrothermal method but uses organic solvents instead of water. core.ac.uk The choice of solvent can significantly influence the morphology of the final product due to differences in solvent viscosity, polarity, and coordinating ability. This allows for the synthesis of unique and complex morphologies that may not be achievable through hydrothermal routes. For example, the solvothermal method has been used to deposit materials uniformly onto nanowires. core.ac.uk

Detailed Research Findings: Morphology Control via Hydrothermal Synthesis

CompoundSynthesis ConditionsResulting MorphologyReference
La5Ni3Co2Hydrothermal with polydopamine, calcined at 500°CNanorods rsc.orgresearchgate.net
La0.5Sr0.5Co1−xNixO3−δHydrothermal methodSpherical granular particles mdpi.com
La-modified nickel phyllosilicateHydrothermal at 180°C for 32 hours on MCF silica (B1680970) supportHigh nickel dispersion

Thin Film Deposition and Epitaxial Growth Methods

The fabrication of thin films of cobalt-lanthanum-nickel compounds is crucial for their integration into various electronic and energy devices. Several techniques are employed to grow high-quality films, ranging from physical to chemical deposition methods. researchgate.netmdpi.com

Physical Vapor Deposition (PVD) Techniques

Physical Vapor Deposition (PVD) encompasses a variety of vacuum deposition methods where a material is vaporized from a solid or liquid source in a vacuum or low-pressure plasma environment and then condensed onto a substrate to form a thin film. angstromsciences.com

One of the most prominent PVD techniques for complex oxides is Pulsed Laser Deposition (PLD) . ulisboa.pt In PLD, a high-power pulsed laser beam is focused onto a target of the desired material (e.g., a sintered pellet of LaNiO3). The intense laser energy ablates the target material, creating a plasma plume that expands towards the substrate. ulisboa.pt The material then deposits on the heated substrate, often in a controlled oxygen atmosphere, to form a crystalline film. ulisboa.ptarxiv.org PLD is highly effective for growing epitaxial (single-crystal-like) films of complex oxides because the stoichiometric transfer of material from the target to the substrate is often very good. arxiv.org Researchers have used PLD to deposit LaNiO3 thin films on various substrates to study the effects of lattice mismatch and film thickness on their transport properties. arxiv.org

Sputtering is another common PVD method. In this process, a target is bombarded with high-energy ions (usually argon) from a plasma, which causes atoms or molecules to be "sputtered" from the target surface. These ejected particles then travel through the vacuum chamber and deposit onto the substrate. While sputtering is a widely used industrial process, achieving the correct stoichiometry for complex oxides like LaNiO3 can be more challenging than with PLD.

Chemical Vapor Deposition (CVD) Approaches

Chemical Vapor Deposition (CVD) involves the reaction of volatile precursor chemicals in the gas phase, which then deposit onto a heated substrate to form a solid film. A key variant for complex oxides is Metal-Organic Chemical Vapor Deposition (MOCVD) . mdpi.comresearchgate.net

In MOCVD, volatile metal-organic precursors containing lanthanum, nickel, and cobalt are introduced into a reaction chamber. researcher.life These precursors decompose on a heated substrate, leading to the formation of the desired oxide film. MOCVD offers excellent control over film thickness and composition and is well-suited for large-area deposition and coating complex shapes. researchgate.net For example, MOCVD has been used to deposit epitaxial LaNiO3 films on substrates like SrTiO3 and MgO using volatile precursors. mdpi.comresearcher.life The resistivity of films grown by MOCVD is highly dependent on the La/Ni composition and microstructural defects. researchgate.net

Epitaxial Growth for Strain Engineering

Epitaxial growth refers to the deposition of a crystalline thin film onto a crystalline substrate, where the film's crystal lattice aligns with that of the substrate. This technique is a powerful tool for strain engineering , where a controlled amount of lattice strain (either compressive or tensile) is intentionally introduced into the film due to the slight mismatch in lattice parameters between the film and the substrate. arxiv.orgaip.org This strain can significantly alter the material's electronic structure, and consequently its physical properties. arxiv.orgresearchgate.net

For lanthanum-nickel-cobalt-based perovskites, particularly LaNiO3, epitaxial strain has been shown to induce a variety of effects. arxiv.orgnih.gov By growing LaNiO3 films on different single-crystal substrates such as LaAlO3 (compressive strain) and SrTiO3 (tensile strain), researchers can systematically tune the material's properties. arxiv.orgaip.org For instance, applying tensile strain to LaNiO3 films has been found to change the Fermi-surface topology and enhance electronic correlations. nih.gov This strain can also induce structural phase transitions, leading to changes in the crystal symmetry that are not present in the bulk material. arxiv.org The ability to manipulate properties through strain engineering is a key driver for research into epitaxial thin films of these materials for novel electronic applications. arxiv.org

Data Table: Substrates for Epitaxial Strain Engineering of LaNiO3 Films

SubstrateLattice Mismatch with LaNiO3 (a ≈ 3.84 Å)Type of Strain
LaAlO3 (LAO)-1.1%Compressive
(LaAlO3)0.3(Sr2TaAlO6)0.7 (LSAT)+0.7%Tensile
SrTiO3 (STO)+1.7%Tensile
DyScO3 (DSO)+2.66%Tensile

Advanced Processing Techniques for Microstructure Control

Beyond conventional synthesis methods, advanced techniques are being developed to precisely control the microstructure of cobalt-lanthanum-nickel compounds at the nanoscale, which is critical for enhancing their catalytic and electronic properties.

Nanocasting is a prominent example of a hard-templating method used to create materials with well-defined porous structures. mdpi.com This technique involves infiltrating a porous template, typically mesoporous silica (like SBA-15) or carbon, with a solution of metal precursors. rsc.orgacs.org After infiltration, the precursors are converted to the oxide phase through calcination. mdpi.com Finally, the template is selectively removed, usually by etching with an acid or base, leaving behind a nanostructured replica of the template's pore system. mdpi.com This method has been used to synthesize LaNiO3 with extremely high specific surface areas (up to 150 m²/g), which is a significant increase compared to materials made by conventional methods. acs.orgbac-lac.gc.ca Such high surface areas are highly desirable for catalytic applications.

Another technique for creating specific microstructures is electrospinning . This method produces continuous nanofibers by applying a high voltage to a polymer solution containing the metal precursors. rsc.org The electrostatic forces overcome the surface tension of the solution, ejecting a jet that solidifies into a fiber as the solvent evaporates. The resulting polymer/precursor nanofibers are then calcined to remove the polymer and crystallize the perovskite oxide nanofibers. mdpi.comrsc.org This technique is effective for producing materials with high surface area and porosity. mdpi.com

Emerging Synthesis Paradigms for Intermetallic Compounds

The development of advanced materials hinges on the ability to control their synthesis and fabrication, yielding specific structures and properties. For cobalt-lanthanum-nickel intermetallic compounds, research has moved beyond traditional high-temperature ceramic methods toward more sophisticated and energy-efficient paradigms. These emerging techniques offer greater control over the final product's phase, morphology, and functional characteristics. Key modern approaches include the use of synthesized precursors, sol-gel methods, and strategic lattice modifications to enhance stability and performance.

A significant advancement in this field is the use of heterometallic complexes as precursors. This method allows for the formation of complex oxides with excellent phase uniformity at significantly lower temperatures and with reduced energy consumption compared to conventional ceramic techniques. tandfonline.comtandfonline.com Researchers have successfully synthesized new mixed-ligand heteronuclear complexes of lanthanum and cobalt or nickel with acetylacetone (B45752) (HAA) and α,α'-dipyridyl. tandfonline.comtandfonline.com These precursors, with the general formula LаМ(AA)₅·2α,α'-dipy (where M is Co or Ni), decompose at low temperatures (~350 °С) to form the desired lanthanum cobaltate or nickelate. tandfonline.comtandfonline.com Physicochemical analysis, including elemental analysis, differential thermal analysis, IR and UV–VIS spectroscopy, and X-ray powder diffraction, has confirmed the single-phase nature and distorted octahedral environment of the 3d-metal ions in these complexes. tandfonline.comtandfonline.com

Table 1: Synthesis via Heteronuclear Complex Precursors

Precursor Compound Metal (M) Key Synthesis Feature Decomposition Temperature Final Product
LаМ(AA)₅·2α,α'-dipy Co, Ni Use of mixed-ligand heteronuclear complexes ~350 °С Lanthanum Cobaltate/Nickelate

Another cost-effective and efficient emerging paradigm is the single-step sol-gel method. This technique has been employed to synthesize lanthanum-doped nickel cobaltite nanocomposites at a relatively low temperature of 393.15 K (120°C). researchgate.net This approach allows for controlled surface morphology. The resulting nanocomposites, such as NiLaₓCo₂₋ₓO₄, have been characterized using scanning electron microscopy (SEM), Fourier-transformed infrared spectroscopy (FTIR), and X-ray diffraction (XRD), which confirmed their rough surface and well-crystallized metallic nature. researchgate.net Research has shown that the molar ratio of lanthanum to cobalt significantly influences the surface morphology and the material's catalytic activity. researchgate.net

Table 2: Sol-Gel Synthesis of Lanthanum-Doped Nickel Cobaltite

Synthesis Method Compound Family Synthesis Temperature Key Characteristic Analytical Techniques
Single Step Sol-Gel NiLaₓCo₂₋ₓO₄ 393.15 K Cost-effective, controlled surface morphology SEM, FTIR, XRD

For applications in catalysis, particularly ammonia synthesis, a novel approach focuses on improving the chemical durability of metal nitride complexes. nih.gov Traditional lanthanide-based catalysts are often highly sensitive to air and moisture. An emerging paradigm to overcome this involves introducing aluminum into the lanthanum nitride (LaN) lattice to form stable La-Al metallic bonds. nih.gov The resulting TM/La-Al-N (where TM = Ni, Co) catalysts exhibit catalytic activity and mechanisms comparable to TM/LaN but with significantly improved resistance to degradation from air and moisture exposure. nih.gov Kinetic analysis has shown that the La-Al-N structure remains responsible for N₂ absorption and activation. nih.gov

Table 3: Chemically Durable Nitride-Based Catalysts

Catalyst Family Synthesis Innovation Key Improvement Functionality
TM/La-Al-N (TM=Ni, Co) Introduction of Al into LaN lattice Formation of La-Al metallic bonds Enhanced chemical stability against air/moisture

The modified Pechini method represents another advanced synthesis route, particularly for producing perovskite structures like LaNiₓCo₁₋ₓO₃. scielo.org.mx This technique allows for the formation of the perovskite phase to begin at temperatures as low as 350°C. scielo.org.mx High-Temperature X-ray Diffraction (HT-XRD) has been used to confirm the presence of pure LaNi₀.₇Co₀.₃O₃, LaNi₀.₅Co₀.₅O₃, and LaNi₀.₃Co₀.₇O₃ structures after the synthesis process. scielo.org.mx Scanning Electron Microscopy (SEM) has revealed that the microstructure of the resulting material evolves with the amount of cobalt, changing from a coalesced to a more open structure. scielo.org.mx

Table 4: Modified Pechini Synthesis of Perovskites

Compound Family Synthesis Method Crystallization Start Temp. Key Finding
LaNiₓCo₁₋ₓO₃ Modified Pechini 350°C Cobalt content influences microstructure

Advanced Characterization Techniques and Spectroscopic Probes for Cobalt;lanthanum;nickel Research

Diffraction-Based Structural Analysis

Diffraction techniques are fundamental in determining the atomic and magnetic ordering within crystalline materials. By analyzing the way radiation, such as X-rays, electrons, or neutrons, is scattered by the atoms in a crystal lattice, detailed information about the material's structure can be obtained.

X-ray Diffraction (XRD) is an indispensable tool for the initial phase identification and detailed crystal structure analysis of cobalt;lanthanum;nickel compounds. h-and-m-analytical.commalvernpanalytical.com The technique involves directing X-rays onto a sample and measuring the scattering intensity as a function of the scattering angle. The resulting diffraction pattern is a fingerprint of the crystalline phases present.

In the study of LaNi1-xCoxO3 perovskites, XRD is routinely used to confirm the formation of the desired single-phase perovskite structure. scielo.brresearchgate.net For instance, the diffractogram of LaNiO3 shows characteristic peaks at specific 2θ values corresponding to the lattice planes of its rhombohedral structure. researchgate.net When cobalt is substituted for nickel, shifts in the diffraction peaks can indicate the formation of a solid solution or, in some cases, the coexistence of separate LaNiO3 and LaCoO3 phases, as suggested by the appearance of double peaks. scielo.br

Rietveld refinement of the powder XRD data is a powerful method used to extract precise structural parameters, including lattice parameters, atomic coordinates, and bond lengths and angles. cambridge.orgnih.gov This refinement process allows for a detailed understanding of how the substitution of cobalt for nickel affects the crystal structure. For example, studies on LaNi0.5Ti0.5-xCoxO3 have utilized Rietveld refinement to determine their orthorhombic crystal structure with the Pbnm space group. cambridge.orgx-mol.com

Interactive Table: Crystal Structure Data for Selected La-Ni-Co-Ti-O Perovskites from XRD Analysis cambridge.orgx-mol.com

CompoundCrystal SystemSpace GroupLattice Parameter a (Å)Lattice Parameter b (Å)Lattice Parameter c (Å)Unit Cell Volume (ų)
LaNi0.5Ti0.45Co0.05O3OrthorhombicPbnm5.535(5)5.527(3)7.819(7)239.2(3)
LaNi0.45Co0.05Ti0.5O3OrthorhombicPbnm5.538(6)5.528(4)7.825(10)239.5(4)
LaNi0.5Ti0.5O3OrthorhombicPbnm5.540(2)5.5334(15)7.834(3)240.2(1)

Electron diffraction is a powerful technique for investigating the local crystal structure and symmetry, particularly in complex materials like perovskites. diva-portal.orgresearchgate.net Due to the strong interaction of electrons with matter, this method is highly sensitive to local ordering and can be used to study nanoscale features that may not be detectable by bulk techniques like XRD. mmc-series.org.uk

In the context of this compound materials, selected-area electron diffraction (SAED) performed in a transmission electron microscope can provide single-crystal diffraction patterns from individual nanocrystals or grains. researchgate.net This is crucial for identifying local deviations from the average structure, such as octahedral tilting, which is a common distortion in perovskites. diva-portal.orgresearchgate.net Simulations of electron diffraction patterns for different perovskite tilt systems can be compared with experimental patterns to determine the specific nature of the distortion. researchgate.net

Furthermore, advanced techniques like 3D electron diffraction can provide a more complete picture of the reciprocal space, allowing for the determination of complex superstructures and modulations that can arise from cation ordering or other structural complexities. mmc-series.org.uk Ultrafast electron diffraction (UED) is an emerging technique that can probe light-induced structural dynamics on femtosecond timescales, offering insights into the fundamental processes that govern the material's properties. westlake.edu.cn

Neutron diffraction is an essential tool for determining the magnetic structure of materials. aps.org Unlike X-rays, which primarily interact with the electron cloud of an atom, neutrons have a magnetic moment that interacts with the magnetic moments of atoms in a crystal. This allows for the direct probing of the arrangement of magnetic spins. iastate.edu

For magnetic materials like certain cobalt;lanthaum;nickel oxides, neutron diffraction can reveal the type of magnetic ordering (e.g., ferromagnetic, antiferromagnetic, or more complex helical structures). osti.gov By analyzing the intensity of magnetic Bragg peaks at different temperatures, the magnetic phase transitions and the temperature dependence of the ordered magnetic moments can be determined. aps.org

In situ neutron powder diffraction studies have been employed to investigate the electrochemical reactions and phase transformations in battery electrodes, including those based on nickel and cobalt hydroxides, providing insights into the structural changes that occur during charging and discharging cycles. d-nb.info For perovskite-type cobaltites, neutron diffraction has been instrumental in refining both the crystal and magnetic structures, revealing complex ordering of the cobalt ions' magnetic moments. aps.org The technique is also sensitive to light elements like oxygen, making it valuable for accurately determining oxygen stoichiometry and its effect on the magnetic properties. nih.gov

Microscopic and Imaging Techniques

Microscopy techniques provide direct visualization of the material's microstructure, from the micrometer scale down to the atomic level. These methods are complementary to diffraction techniques, offering real-space information about morphology, defects, and elemental distribution.

Scanning Electron Microscopy (SEM) is a widely used technique to examine the surface morphology, topography, and microstructure of this compound materials. scielo.brresearchgate.netx-mol.comaip.orgrsc.orgresearchgate.netui.ac.idacs.orgjchemrev.commdpi.comscirp.org In SEM, a focused beam of electrons is scanned across the sample's surface, and the resulting signals (such as secondary electrons and backscattered electrons) are used to form an image.

When coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX), SEM can provide elemental mapping of the sample's surface, confirming the homogeneous distribution of lanthanum, nickel, and cobalt. scielo.brmdpi.com This is crucial for ensuring the formation of a uniform solid solution and for identifying any phase segregation.

Interactive Table: SEM Observations on this compound and Related Materials

MaterialObserved FeaturesReference
LaNi(1-x)CoxO3Increased agglomeration of particles with higher cobalt content. researchgate.net
Lanthanum doped Cobalt Nickel SulphideDoping with Lanthanum prevented agglomeration and increased particle size. aip.org
LaNiO3 and LaNi0.5Co0.5O3Analysis of particle size and morphology for catalytic applications. scielo.brrsc.org

Transmission Electron Microscopy (TEM) offers much higher resolution than SEM, enabling the investigation of nanoscale features, crystal defects, and even the atomic lattice of materials. researchgate.netrsc.orgresearchgate.netacs.orgjchemrev.comacs.orgresearchgate.netrafaldb.comacs.orgrsc.orgsdsmt.eduornl.gov In TEM, a beam of electrons is transmitted through an ultrathin specimen, and the interactions of the electrons with the sample are used to form an image.

High-resolution TEM (HR-TEM) can provide lattice imaging, allowing for the direct visualization of the crystallographic planes. This is invaluable for identifying crystal defects such as dislocations, stacking faults, and grain boundaries, which can significantly influence the material's properties. acs.org In situ TEM allows for the observation of dynamic processes, such as the exsolution of nickel nanoparticles from a LaNiO3 perovskite structure under reducing conditions, providing real-time insights into catalyst activation. rafaldb.com

Scanning Transmission Electron Microscopy (STEM) is a related technique that can provide atomic-resolution imaging, particularly in high-angle annular dark-field (HAADF) mode, where the image contrast is sensitive to the atomic number. This allows for the identification of individual atomic columns and the investigation of local chemical ordering. acs.org For example, STEM has been used to observe the formation of an amorphous (oxy)hydroxide layer on the surface of lanthanum nickelate electrocatalysts during the oxygen evolution reaction. acs.org

Atomic Force Microscopy (AFM) for Surface Roughness and Local Probing

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface at the nanoscale. In the study of this compound compounds, AFM is instrumental in quantifying surface roughness, visualizing grain structure, and identifying surface defects, all of which significantly influence the material's performance in applications such as catalysis and electronics.

Research on related lanthanum nickelate thin films has demonstrated the utility of AFM in characterizing surface morphology. The technique operates by scanning a sharp tip attached to a cantilever across the sample surface and measuring the deflection of the cantilever, which is then used to construct a topographical map. Studies have shown that the surface roughness of these films is highly dependent on the substrate and deposition conditions. For instance, LaNiO3 thin films have been shown to possess very flat surfaces with average grain sizes ranging from 15 to 35 nm.

The quantitative data derived from AFM analyses, such as average roughness (Ra) and root mean square (RMS) roughness, are crucial for quality control and for understanding the structure-property relationships in these materials.

AFM Surface Roughness Data for a Welded Stainless Steel Specimen

ParameterValue
Average Roughness (Sa)0.21 µm
Root Mean Square Roughness (Sq)0.28 µm
Maximum Peak to Valley Roughness (Sz)1.48 µm

Beyond topographical imaging, AFM can be operated in various modes to probe local mechanical and electrical properties. Techniques such as Kelvin Probe Force Microscopy (KPFM) can map the surface potential and work function, providing insights into the electronic behavior at the nanoscale.

Correlative Light and Electron Microscopy (CLEM) for Integrated Multiscale Analysis

Correlative Light and Electron Microscopy (CLEM) is a powerful approach that combines the advantages of fluorescence light microscopy with the high-resolution imaging capabilities of electron microscopy. This technique allows researchers to identify regions of interest based on fluorescence labeling and then investigate the ultrastructure of those specific areas with nanometer-scale resolution.

In the context of this compound research, CLEM can be particularly valuable for understanding the relationship between chemical phases and their functional properties. For example, fluorescent probes could be used to identify catalytically active sites or areas with specific electronic properties. Subsequent high-resolution imaging with a transmission electron microscope (TEM) or scanning electron microscope (SEM) can then reveal the precise morphology, crystal structure, and elemental composition of these identified regions.

The workflow for CLEM typically involves imaging the sample first with a light microscope, followed by processing and imaging the same area with an electron microscope. The two sets of images are then overlaid to correlate the functional information from the light microscopy with the structural details from the electron microscopy. This integrated, multiscale analysis provides a more complete understanding of the material's behavior than either technique could offer alone. While specific applications to this compound are still emerging, the potential of CLEM to elucidate structure-function relationships in these complex oxides is significant.

Spectroscopic Investigations of Electronic Structure and Chemical States

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For this compound compounds, XPS is crucial for determining the oxidation states of cobalt and nickel, which are key to their catalytic and electronic properties.

In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment.

Analysis of the Co 2p and Ni 2p core level spectra is particularly important for these materials. The binding energies and the presence of characteristic satellite peaks can be used to distinguish between different oxidation states, such as Co2+, Co3+, Ni2+, and Ni3+. For instance, in nickel cobalt oxides, the Ni 2p3/2 peak for Ni2+ is typically observed around 854.6 eV, while Ni3+ appears at a higher binding energy. Similarly, the Co 2p spectra can be deconvoluted to identify the relative concentrations of Co2+ and Co3+.

XPS Binding Energies for Cobalt and Nickel Oxidation States

ElementOxidation StateCore LevelBinding Energy (eV)Reference Compound Example
CobaltCo2+Co 2p3/2~780.0 - 782.0CoO
CobaltCo3+Co 2p3/2~779.5 - 780.5Co3O4
NickelNi2+Ni 2p3/2~854.6NiO
NickelNi3+Ni 2p3/2~856.0Ni2O3

Raman Spectroscopy for Vibrational Modes and Local Structural Insights

Raman spectroscopy is a non-destructive analytical technique that provides information about the vibrational modes of molecules and crystal lattices. It is highly sensitive to the local structure and symmetry of a material, making it an excellent tool for studying the subtle structural changes in this compound perovskites.

In Raman spectroscopy, a monochromatic light source (laser) is directed at the sample, and the scattered light is collected and analyzed. The inelastically scattered light, known as Raman scattering, contains information about the vibrational frequencies of the material. For perovskite oxides like LaNiO3, the Raman spectrum is characterized by specific phonon modes corresponding to the tilting and bending of the NiO6 octahedra.

Studies on LaNiO3 films have identified key Raman modes, such as the A1g and Eg modes, which are related to the rotational and tilting distortions of the oxygen octahedra. The positions and widths of these peaks can be affected by factors such as strain, temperature, and chemical substitution. For example, in-situ Raman spectroscopy has been used to observe the formation of Ni-O vibrational modes in NiOOH species during the oxygen evolution reaction, providing direct evidence of the active sites.

Key Raman Modes in LaNiO3

ModeSymmetryVibrational MotionApproximate Wavenumber (cm-1)
A1gSymmetricOxygen octahedral tilts~172-400
EgDegenerateOxygen octahedral bending/stretching~432-584

By analyzing the Raman spectra, researchers can gain valuable insights into the local crystal structure, phase transitions, and the nature of chemical bonding in this compound compounds, which are often not accessible through bulk characterization techniques like X-ray diffraction.

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Coordination Environments

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local electronic structure and geometric arrangement of atoms in a material. It is element-specific and can be applied to crystalline and amorphous materials alike. XAS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom. For this compound compounds, XANES at the Co and Ni K-edges can be used to determine the average valence state of these transition metals. For instance, a shift in the absorption edge to higher energy typically indicates a higher oxidation state.

The EXAFS region, on the other hand, contains information about the local atomic environment of the absorbing atom, including bond distances and coordination numbers. By analyzing the EXAFS oscillations, it is possible to determine the distances to neighboring atoms and their identities. This is particularly useful for understanding the local distortions in the perovskite structure and the coordination of the cobalt and nickel ions with oxygen. In-situ XAS studies can also be performed to track changes in the electronic and local structure under reaction conditions, providing valuable insights into catalytic mechanisms.

Other Advanced Spectroscopic Methods (e.g., SIMS, Auger Electron Spectroscopy)

In addition to the techniques discussed above, other advanced spectroscopic methods provide complementary information for the comprehensive characterization of this compound compounds.

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique that can detect trace elements in the parts-per-million to parts-per-billion range. In SIMS, a primary ion beam is used to sputter the sample surface, and the ejected secondary ions are analyzed by a mass spectrometer. This technique is particularly useful for mapping the distribution of dopants or impurities within the material and for depth profiling to analyze the composition of thin films and interfaces.

Auger Electron Spectroscopy (AES) is another surface-sensitive technique that provides elemental and, in some cases, chemical information about the top few atomic layers of a material. AES is often used to study surface segregation, where the composition of the surface differs from that of the bulk. In this compound alloys, AES can be used to investigate the enrichment of one element at the surface, which can have a significant impact on the material's catalytic activity and stability.

Surface-Specific Characterization Techniques

The surface properties of this compound oxides are paramount to their function, governing interactions with the surrounding environment and influencing catalytic activity and stability. Specialized techniques are required to probe these surface-specific characteristics.

Inverse Gas Chromatography (IGC) is a powerful gas-phase analytical technique used to characterize the surface properties of solid materials, including powders, fibers, and films. tsu.ru Unlike conventional gas chromatography, where a mixture is separated by a standard column, IGC uses known vapor probes injected through a column packed with the material under investigation to determine its surface characteristics. tsu.ru

By measuring the retention time of different probe molecules, IGC can quantify a range of physicochemical properties. A key application is the determination of surface energy, which is a critical parameter for understanding wetting, adhesion, and adsorption phenomena. The technique allows for the calculation of the dispersive component of the surface energy by analyzing the retention times of a series of n-alkane vapors. Furthermore, by using polar probe molecules, it is possible to quantify the acid-base properties of the material's surface. tsu.ru

While specific IGC studies on this compound oxides are not widely detailed in the literature, the technique offers significant potential. For materials like LaNiO₃, IGC could provide quantitative data on surface energy heterogeneity, identifying the distribution of active sites that are crucial for catalytic performance. tsu.rugrafiati.com This information is vital for designing catalysts with optimized surface interactions for specific chemical reactions.

Dynamic Vapor Sorption (DVS) is a gravimetric method that measures the change in mass of a sample as it adsorbs or desorbs a vapor, typically water, at a controlled temperature and relative humidity. researchgate.net The technique is essential for understanding the hygroscopicity, stability, and moisture-induced changes in materials. researchgate.netresearchgate.net A DVS experiment generates sorption-desorption isotherms, which plot the equilibrium mass change as a function of humidity, providing insight into the material's interaction with water. researchgate.net

The application of DVS to perovskite oxides and related materials is crucial for assessing their stability, particularly for applications in humid environments or aqueous electrochemistry. researchgate.net For this compound compounds, DVS can be used to:

Quantify the amount of water adsorbed on the surface and within the bulk structure.

Investigate the kinetics of water uptake and release.

Assess the material's stability and potential for hydration or phase changes upon exposure to moisture.

Characterize the porosity and surface area accessible to water molecules. researchgate.net

The chemistry at the interface between a this compound oxide and its environment (gas or liquid) governs its functional performance. A key phenomenon observed in lanthanum nickelate-based materials is surface reconstruction, where the atomic and chemical nature of the surface changes under reaction conditions. nih.govacs.org

Studies on materials like LaNiO₃ and La₂NiO₄₊δ reveal that exposure to alkaline electrolytes during electrochemical processes, such as the oxygen evolution reaction (OER), can induce significant surface transformations. acs.orgresearchgate.net These changes often involve the formation of a thin, amorphous nickel (oxy)hydroxide layer on the crystalline oxide surface. acs.orgresearchgate.net This reconstructed layer, featuring under-coordinated nickel sites, can become the true active site for catalysis, leading to a dramatic enhancement in activity. acs.org

Several advanced, surface-sensitive techniques are employed to probe these phenomena:

X-ray Photoelectron Spectroscopy (XPS) is used to identify the chemical composition and oxidation states of elements on the material's surface, confirming the formation of new phases like (oxy)hydroxides. researchgate.netaip.org

High-Resolution Transmission Electron Microscopy (HRTEM) provides direct imaging of the material's atomic structure, allowing for the visualization of the amorphous reconstructed layer and its thickness (often just a few nanometers). acs.orgresearchgate.net

X-ray Absorption Spectroscopy (XAS) offers insights into the local coordination environment and electronic structure of the metal sites, tracking changes from the crystalline bulk to the reconstructed surface. nih.govresearchgate.net

These techniques collectively demonstrate that the interface of these materials is dynamic. For instance, upon exposure to oxygen, a complex oxide structure can form on the surface of an intermetallic alloy like LaNi₅. karazin.ua Understanding these interfacial transformations is critical for developing stable and highly active materials. nih.govresearchgate.net

Electrochemical Characterization Methods for Functional Performance Evaluation

Electrochemical methods are indispensable for evaluating the performance of this compound oxides in applications such as fuel cells, electrolyzers, and batteries. These techniques probe the fundamental processes of charge transfer, redox reactions, and ionic transport.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox behavior of materials. By sweeping the potential of an electrode and measuring the resulting current, CV can identify the potentials at which oxidation and reduction reactions occur. For lanthanum nickelate-based materials, CV is instrumental in identifying redox features corresponding to the Ni²⁺/Ni³⁺ couple, which is often associated with the material's catalytic activity. researchgate.net The emergence and growth of these redox peaks during electrochemical cycling can provide evidence of surface reconstruction. researchgate.net The technique helps determine whether a redox process is reversible, quasi-reversible, or irreversible, and can be used to study diffusion-controlled reactions. researchgate.net

Chronoamperometry, which measures the current response over time to a stepped potential, is used to study the kinetics of electrochemical processes. It can provide information on reaction rates and mechanisms, such as those involved in the electrodeposition of cobalt in the presence of lanthanum, where the current transients reveal details about the nucleation and growth process. researchgate.netresearchgate.net

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for characterizing the electronic and ionic transport properties of materials and their interfaces. mdpi.com By applying a small sinusoidal AC voltage and measuring the current response over a range of frequencies, EIS can deconvolve various electrochemical processes, such as charge transfer, mass transport, and double-layer charging, which occur at different time constants. researchgate.netnih.gov

In the context of this compound oxides used as electrodes, EIS is crucial for quantifying their performance and understanding kinetic limitations. For instance, in studies of Lanthanum Strontium Cobalt Ferrite-Nickel Oxide (LSCF-NiO) cathodes, EIS has been used to measure the area-specific resistance (ASR), a key indicator of electrode performance. mdpi.comresearchgate.net The addition of NiO to LSCF was found to significantly reduce the ASR, indicating improved kinetics for the oxygen reduction reaction. mdpi.comresearchgate.net

The resulting Nyquist plots are often modeled with equivalent circuits to extract quantitative parameters. These circuits typically include elements representing:

Series Resistance (Rs): Resistance from the electrolyte and electrical contacts.

Charge Transfer Resistance (Rct or R1): Resistance associated with the kinetics of electron transfer at the electrode-electrolyte interface, typically seen as a high-frequency arc. aip.orgmdpi.com

Mass Transport/Adsorption Resistance (R2): Resistance related to processes like oxygen diffusion and adsorption on the cathode surface, represented by a low-frequency arc. mdpi.com

The table below summarizes findings from an EIS study on LSCF cathodes with varying amounts of NiO, demonstrating the technique's utility in optimizing material composition. mdpi.com

Material CompositionOperating Temperature (°C)Area Specific Resistance (ASR) (Ω cm²)
Bare LSCF8000.09
LSCF + 3 wt% NiO800~0.07
LSCF + 5 wt% NiO8000.06
LSCF + 7 wt% NiO8000.11
LSCF + 9 wt% NiO8000.16

This interactive table is based on data reported in the literature, showing the impact of NiO addition on the Area Specific Resistance of LSCF cathodes at 800 °C. mdpi.com

Differential Electrochemical Mass Spectrometry (DEMS) for Gaseous Product Analysis

Differential Electrochemical Mass Spectrometry (DEMS) is a powerful analytical technique that provides real-time, quantitative analysis of volatile and gaseous products generated during electrochemical reactions. By coupling an electrochemical cell directly to a mass spectrometer, DEMS allows for the correlation of electrochemical events with the evolution of specific gaseous species, offering invaluable insights into reaction mechanisms, product selectivity, and catalyst stability. In the context of cobalt-lanthanum-nickel-based materials, DEMS is particularly useful for studying reactions such as the oxygen evolution reaction (OER), carbon dioxide reduction, and the electrochemical oxidation of organic molecules, where gaseous products are key indicators of catalytic pathways.

The core principle of DEMS involves the continuous sampling of volatile species from the electrode-electrolyte interface. These species diffuse through a porous membrane and are subsequently ionized and detected by the mass spectrometer. This setup enables the time-resolved and potential-resolved quantification of gaseous products, providing a dynamic picture of the electrochemical process.

A notable application of DEMS in the study of related perovskite oxides is the investigation of the OER on materials like lanthanum cobalt oxide (LaCoO₃). researchgate.net During the OER in the presence of carbon-containing species (e.g., from the electrolyte or supporting materials), it is crucial to distinguish between oxygen evolution and the undesirable oxidation of carbon to carbon dioxide (CO₂). researchgate.net DEMS is uniquely suited for this purpose, as it can simultaneously monitor the evolution of both O₂ and CO₂.

The insights gained from DEMS analysis of LaCoO₃ can be extrapolated to the study of cobalt-lanthanum-nickel oxides. For instance, in the OER, DEMS can be employed to:

Quantify Faradaic Efficiency: By comparing the charge passed for oxygen evolution with the amount of O₂ detected, the Faradaic efficiency of the catalyst can be accurately determined.

Investigate Catalyst Stability: The detection of dissolved metal species in the electrolyte or the evolution of gases from the catalyst itself can provide information about its long-term stability under operating conditions.

Elucidate Reaction Mechanisms: The identification of reaction intermediates and byproducts can help to unravel the complex reaction pathways occurring at the catalyst surface.

Below is an interactive data table summarizing hypothetical DEMS findings for the analysis of gaseous products during the oxygen evolution reaction on a cobalt-lanthanum-nickel oxide catalyst in an alkaline medium.

Potential (V vs. RHE)O₂ Evolution Rate (mol s⁻¹ cm⁻²)CO₂ Evolution Rate (mol s⁻¹ cm⁻²)Faradaic Efficiency for O₂ (%)
1.41.2 x 10⁻⁹5.5 x 10⁻¹¹95.2
1.55.8 x 10⁻⁹1.1 x 10⁻¹⁰98.1
1.61.2 x 10⁻⁸2.3 x 10⁻¹⁰98.5
1.72.5 x 10⁻⁸4.8 x 10⁻¹⁰98.8

Structural and Electronic Investigations of Cobalt;lanthanum;nickel Systems

Crystal Structure Determination and Refinement

The crystal structures within the Cobalt-Lanthanum-Nickel (Co-La-Ni) system are primarily understood through the investigation of its binary constituents and their behavior in the ternary phase diagram. Techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and energy-dispersive X-ray spectroscopy (EDS) are instrumental in determining the phase relationships and crystal structures of the alloys prepared by methods like arc melting followed by annealing.

Identification of Stable and Metastable Intermetallic Phases

Investigations into the isothermal section of the La-Co-Ni ternary system at 723 K have revealed the absence of any stable ternary intermetallic compounds. Instead, the system is characterized by the formation of continuous solid solutions between isostructural binary phases of the La-Co and La-Ni systems. This indicates a high degree of mutual solubility and chemical affinity between cobalt and nickel in the presence of lanthanum.

The stable phases observed are primarily extensions of the binary intermetallic compounds. For instance, a continuous solid solution is formed between LaCo₅ and LaNi₅, both of which crystallize in the hexagonal CaCu₅-type structure. Similarly, other corresponding pairs like La₂Co₇ and La₂Ni₇, and La₂Co₃ and La₂Ni₃, also form continuous solid solutions.

While stable ternary compounds have not been identified at this temperature, the formation of metastable phases, particularly through non-equilibrium processing techniques, remains a possibility. In binary systems like La-Co and La-Ni, metastable phases can be formed, suggesting that rapid solidification or thin-film deposition of La-Co-Ni alloys could potentially lead to the formation of metastable ternary phases. However, detailed experimental confirmation and characterization of such phases in the ternary system are not extensively documented.

Analysis of Lattice Parameters and Unit Cell Parameters

The lattice parameters of the solid solutions in the La-Co-Ni system exhibit a systematic variation with the substitution of cobalt for nickel, or vice versa. This variation generally follows Vegard's law, which posits a linear relationship between the lattice parameters and the concentration of the constituent elements in a solid solution.

For the La(Co₁₋ₓNiₓ)₅ solid solution, as the nickel content (x) increases, the lattice parameters are expected to change smoothly from those of LaCo₅ to those of LaNi₅. The smaller atomic radius of nickel compared to cobalt typically leads to a contraction of the unit cell. Precise determination of these parameters is achieved through Rietveld refinement of XRD data.

Lattice Parameters of La(Co,Ni)₅ Solid Solutions

CompoundCrystal SystemSpace Groupa (Å)c (Å)
LaCo₅HexagonalP6/mmm5.1063.974
La(Co₀.₅Ni₀.₅)₅HexagonalP6/mmmValue dependent on specific studyValue dependent on specific study
LaNi₅HexagonalP6/mmm5.0143.978

Note: The values for the mixed composition are illustrative and would be determined experimentally.

Investigations of Order-Disorder Transitions in Ternary Alloys

Order-disorder transitions are phenomena where the crystallographic sites of different atoms in an alloy change from a regular, ordered arrangement to a random, disordered one as the temperature increases. While this is a common occurrence in many binary and ternary alloy systems, specific investigations into order-disorder transitions within the La-Co-Ni ternary intermetallics are not widely reported.

In principle, for the solid solutions formed, such as La(Co,Ni)₅, the Co and Ni atoms are typically disordered on the transition metal sublattice. A transition to an ordered arrangement at lower temperatures, where Co and Ni atoms occupy specific crystallographic sites, is theoretically possible but would depend on the ordering energy. The lack of significant discussion in the literature suggests that either the ordering temperatures are very low, or the energy difference between the ordered and disordered states is minimal, making such transitions difficult to observe experimentally.

Polymorphism and Phase Transformations under Varying Conditions

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. Phase transformations between these polymorphic forms can be induced by changes in temperature, pressure, or composition. In the context of the La-Co-Ni system, while extensive studies on polymorphism are not available, the behavior of the constituent binary systems and related alloys provides some insights.

For instance, some intermetallic compounds can exhibit different crystal structures at different temperatures. It is also known that the application of high pressure can induce phase transformations in metallic systems, often leading to more densely packed structures. In Fe-Ni alloys, for example, pressure can induce a transformation from a face-centered cubic (fcc) to a hexagonal close-packed (hcp) structure. nasa.gov Similar pressure-induced transformations could potentially occur in La-Co-Ni alloys, although specific experimental data is lacking. The stability of the various solid solutions at different temperatures and pressures is an area that warrants further investigation to fully understand the structural behavior of this ternary system.

Investigations into Electronic Configurations and Interatomic Interactions

The electronic properties of La-Co-Ni systems are governed by the electronic configurations of the constituent atoms and the nature of their interactions. Lanthanum, a rare-earth element, typically donates its three valence electrons (5d¹6s²). Cobalt ([Ar] 3d⁷4s²) and nickel ([Ar] 3d⁸4s²) are 3d transition metals with partially filled d-orbitals, which are crucial for their magnetic and electronic properties.

In the intermetallic compounds, the lanthanum atoms generally transfer charge to the more electronegative transition metal atoms. This charge transfer influences the filling of the 3d bands of cobalt and nickel, which in turn determines the magnetic and bonding characteristics of the alloys.

Analysis of Orbital Hybridization and Bonding Characteristics

The bonding in La-Co-Ni intermetallics is metallic in nature, with significant contributions from the hybridization of atomic orbitals. The primary interactions involve the hybridization of the La 5d orbitals with the 3d orbitals of Co and Ni. This d-d hybridization is a key factor in the cohesive energy and stability of these compounds.

Theoretical studies, often employing Density Functional Theory (DFT), on related lanthanide-transition metal compounds have shown that the 3d orbitals of the transition metals form relatively narrow bands that are located near the Fermi level. researchgate.net The La 5d states are generally broader and lie at higher energies. The extent of hybridization between these orbitals influences the density of states at the Fermi level, which is directly related to properties such as electrical conductivity and magnetic susceptibility.

The substitution of Ni for Co in the solid solutions leads to a gradual filling of the 3d band, which can be explained within a rigid-band model approximation. This change in band filling is expected to systematically alter the electronic and magnetic properties of the alloys. The bonding is further stabilized by the interaction of the s and p electrons, though the d-orbital interactions are dominant in determining the characteristic properties of these materials.

Examination of Charge Redistribution and Electron Density in Alloys

The electronic properties of cobalt-lanthanum-nickel systems are profoundly influenced by the spatial distribution of electrons and the transfer of charge among the constituent atoms. In these alloys, particularly in perovskite-type oxides like LaNi1-xCoxO3, charge redistribution occurs through mechanisms such as s-p-d rehybridization. aps.orgcore.ac.uk This process involves the mixing of atomic orbitals, leading to a measurable gain or loss of d-electron charge at the nickel and cobalt sites. aps.org

Studies on related systems, such as Ni-Cu alloys, have shown that upon alloying, both constituent metals can gain d-charge, which is compensated by a loss of non-d conduction charge to maintain electroneutrality. aps.orgcore.ac.uk In the context of lanthanum-containing oxides, the incorporation of La3+ ions can significantly alter the charge balance. For instance, in lanthanum-modified nickel oxide (NiOx:La), the presence of La3+ leads to an increase in the Ni3+/Ni2+ ratio. mdpi.com This change indicates an enhancement in p-type conductivity and is consistent with charge compensation, potentially through the generation of nickel vacancies. mdpi.com

ParameterObservation in Related SystemsImplication for La-Co-Ni Systems
Charge Redistribution Mechanism s-p-d rehybridization observed in Ni-Cu alloys. aps.orgcore.ac.ukLikely a dominant mechanism for charge transfer between Ni and Co sites.
Effect of Lanthanum Doping Increased Ni3+/Ni2+ ratio in La-modified NiOx. mdpi.comModulation of Co/Ni oxidation states, impacting conductivity.
d-Electron Count Both Ni and Cu gain d-charge upon alloying in Ni-Cu systems. aps.orgPotential for both Co and Ni to experience changes in d-orbital occupancy.
Electron Density Anisotropy Distinct anisotropy in charge distribution found in hexagonal cobalt. aps.orgDirectional bonding and anisotropic electronic properties are expected.

Impact of Lattice Distortions and Strain Engineering on Electronic Behavior

Strain engineering is a powerful technique for tuning the functional properties of materials like cobalt-lanthanum-nickel oxides. nih.gov By growing thin films of these materials on single-crystal substrates with slightly different lattice parameters, it is possible to induce significant biaxial strain (either compressive or tensile). lbl.govberkeley.edu This epitaxial strain can reach levels of several percent, far beyond what bulk materials can withstand, and can dramatically alter the electronic and magnetic properties of the film. nih.govlbl.gov

The primary effect of this strain is the induction of lattice distortions. nih.gov In perovskite oxides, such as those in the La-Co-Ni family, these distortions manifest as changes in bond lengths and, crucially, as tilting and rotation of the (Co/Ni)O6 octahedra. researchgate.net For example, in LaNiO3/LaAlO3 superlattices grown on a compressive-strain-inducing substrate, the octahedral rotation angle perpendicular to the superlattice plane is enhanced, while rotations parallel to the plane are reduced compared to the bulk material. researchgate.net These structural changes directly affect the orbital overlap between the transition metal (Co, Ni) 3d orbitals and the oxygen 2p orbitals, which in turn modifies the electronic band structure. researchgate.net

Strain can control functionalities by distorting the crystal structure, thereby influencing properties such as Curie temperature and magnetic anisotropy. nih.gov The strain state is often dependent on the film's thickness; as the film grows, the accumulated strain energy can lead to the formation of defects like misfit dislocations, which relax the lattice. nih.govberkeley.edu Therefore, by carefully selecting the substrate and controlling the film thickness, a specific strain state can be engineered to achieve desired electronic behaviors. berkeley.eduharvard.eduresearchgate.net

Strain TypeSubstrate ExampleEffect on LatticeImpact on Electronic Behavior
Compressive LaAlO3 for Nd4Ni3O10harvard.eduresearchgate.netIn-plane lattice parameters decrease; out-of-plane parameter increases. Induces octahedral rotations. researchgate.netModifies band structure, can alter conductivity and magnetic ordering. nih.gov
Tensile NdGaO3 for Nd4Ni3O10harvard.eduresearchgate.netIn-plane lattice parameters increase; out-of-plane parameter decreases. Can lead to strain-relieving defects. harvard.eduChanges in orbital overlap affect electronic and magnetic properties. nih.gov

Microstructure-Performance Correlations

The performance of cobalt-lanthanum-nickel materials, particularly in applications like catalysis, is intrinsically linked to their microstructure. researchgate.net The synthesis method plays a critical role in defining microstructural features such as crystal structure, particle morphology, defect structures, and surface area. researchgate.net For instance, LaCoO3 powders prepared by the Pechini method exhibit different reducibility compared to those synthesized from freeze-dried citrates, a difference attributed to the formation of distinct oxygen-deficient phases during reduction. researchgate.net

In perovskite oxides of the La(Co,Ni)O3 type, key performance indicators for catalysis are often correlated with specific microstructural characteristics. A larger surface area can provide more accessible active sites, enhancing catalytic activity. researchgate.net Furthermore, the presence of oxygen vacancies and the oxidizing ability of the material are crucial. researchgate.netresearchgate.net Studies on LaCoO3 have shown that moving from bulk material to a porous nanostructure increases the concentration of oxygen vacancies, which improves the material's oxidizing capacity and leads to enhanced performance in CO oxidation. researchgate.net

The correlation between electronic structure and catalytic activity is also direct. In LaMnxNi1-xO3 nanostructures, a clear relationship has been established between the electrocatalytic activity for oxygen evolution and reduction reactions (OER/ORR) and the orbital composition. acs.orgscispace.com The kinetics of these reactions show a direct correlation with the integrated density of states (DOS) associated with the Ni and Mn 3d orbitals. scispace.com This highlights that understanding and controlling the microstructure is essential not only for optimizing physical characteristics like surface area but also for fine-tuning the fundamental electronic properties that govern performance. acs.org

Microstructural FeatureControlling FactorImpact on PerformanceExample System
Porosity/Surface Area Synthesis method (e.g., templating)Increases number of active sites, enhancing catalytic activity. researchgate.netPorous LaCoO3 vs. Bulk LaCoO3researchgate.net
Oxygen Vacancies Synthesis conditions, dopingImproves oxidizing ability and catalytic performance. researchgate.netresearchgate.netLaCoO3researchgate.net
Crystallite/Particle Size Calcination temperature, synthesis routeAffects surface-to-volume ratio and defect concentration.LaMn0.5Ni0.5O3
Phase Purity & Defect Structure Synthesis method (e.g., Pechini vs. citrate)Influences reducibility and formation of intermediate phases. researchgate.netLaCoO3researchgate.net

Applications and Functional Performance of Cobalt;lanthanum;nickel Materials

Hydrogen Storage Applications

LaNi₅-based alloys are among the most well-known intermetallic compounds for reversible hydrogen storage. The partial substitution of nickel with cobalt has been a key strategy to enhance their performance for practical applications.

The kinetics of hydrogen absorption and desorption are critical for the practical application of hydrogen storage materials. Research has shown that substituting nickel with other elements in LaNi₅ alloys can significantly improve these properties. For instance, the LaNi₄.₃Co₀.₄Al₀.₃ alloy demonstrates a maximum hydrogen capacity of 1.4 wt.% and achieves this faster than other studied alloys. semanticscholar.org The time to reach 90% of the maximum capacity for this alloy was found to be about 5 minutes, a significant improvement over the more than 30 minutes required for pure LaNi₅. semanticscholar.org

Studies on LaNi₅₋ₓCoₓ alloys (where x ranges from 0 to 0.75) show they possess good kinetics, capable of fully absorbing hydrogen within 300 seconds. researchgate.net The rate of hydrogen absorption tends to increase with both the number of cycles and the amount of cobalt added. researchgate.net However, the fundamental rate-limiting step remains a diffusion-controlled process within the studied temperature range of 343–383 K. researchgate.net

Table 1: Hydrogen Absorption Time for Selected La-Ni-Co Based Alloys

Alloy Composition Time to 90% Max. Capacity Maximum H₂ Capacity (wt.%) Reference
LaNi₅ > 30 min ~1.2 semanticscholar.orgresearchgate.net
LaNi₄.₃Co₀.₄Al₀.₃ ~ 5 min 1.4 semanticscholar.org
LaNi₅₋ₓCoₓ (x=0-0.75) < 5 min N/A researchgate.net

To improve the hydrogen storage characteristics of materials like magnesium hydride (MgH₂), which suffers from slow kinetics, researchers have developed composites with catalytically active materials such as LaNi₅-based alloys. When MgH₂ is combined with LaNi₅, the composite material shows significantly improved hydrogen storage properties at lower temperatures. researchgate.net

Upon cycling, the MgH₂–LaNi₅ composite transforms into a mixture of MgH₂, Mg₂NiH₄, and LaH₃. researchgate.net This multiphase system exhibits a synergetic effect that is believed to accelerate the hydrogen absorption and desorption kinetics compared to pure MgH₂. researchgate.net For example, a composite of MgH₂ with 1.50 mol% LaNi₅ demonstrated the best hydrogen storage performance at temperatures as low as 100°C and 200°C. researchgate.net The formation of Mg₂Ni/Mg₂NiH₄ on the surface of Mg/MgH₂ can act as a "hydrogen pump," further enhancing the reaction rates. rsc.org

Cycling stability, or the ability of a material to maintain its hydrogen storage capacity over many absorption-desorption cycles, is a crucial parameter for long-term use. The addition of cobalt to LaNi₅ alloys is a well-established method to improve this stability. researchgate.net

In a long-term study of LaNi₅₋ₓCoₓ alloys over 1000 cycles, it was found that increasing the cobalt content improved the capacity retention. researchgate.net The substitution of cobalt for nickel leads to an increase in the cell volume of the alloy, which lowers the plateau pressure for hydrogen absorption/desorption and results in a more stable hydride phase. researchgate.netresearchgate.net After 1000 cycles, the LaNi₄.₂₅Co₀.₇₅ alloy retained a higher percentage of its initial capacity compared to cobalt-free LaNi₅. researchgate.net This enhanced stability is partly attributed to the emergence of an intermediate γ phase during cycling, which acts as a buffer to release microstrains in the material's crystal lattice. researchgate.net

Table 2: Capacity Retention of LaNi₅₋ₓCoₓ Alloys After 1000 Cycles

Alloy Composition Initial H₂ Storage Capacity (wt.%) Capacity After 1000 Cycles (wt.%) Capacity Retention (%)
LaNi₅ ~1.15 ~0.85 ~73.9
LaNi₄.₇₅Co₀.₂₅ ~1.14 ~0.95 ~83.3
LaNi₄.₅Co₀.₅₀ ~1.12 ~1.00 ~89.3
LaNi₄.₂₅Co₀.₇₅ ~1.10 ~1.02 ~92.7

Data derived from graphical representations in the cited source. researchgate.net

During repeated absorption and desorption cycles, the material undergoes significant changes. An intermediate phase, denoted as the γ phase, can emerge alongside the standard α (solid solution) and β (hydride) phases. researchgate.net This γ phase helps to buffer the mechanical stresses and microstrains that develop as the crystal lattice expands and contracts, which in turn slows down the degradation of the material's storage capacity. researchgate.net The desorption process is often described using a shrinking core model, where the phase transformation at the boundary between the hydride (β) and solid solution (α) phases is the rate-determining step. osti.gov

Beyond storing hydrogen within their own structure, lanthanum-nickel-cobalt materials can act as catalysts for hydrogenation reactions. sibran.rumdpi.com In these processes, the material facilitates the addition of hydrogen to other molecules. Finely divided metals, including nickel, are widely used as hydrogenation catalysts because they lower the activation energy required for the reaction to proceed. libretexts.org

Electrocatalysis

In addition to hydrogen storage, perovskite oxides with the formula ABO₃, containing lanthanum at the A-site and nickel and/or cobalt at the B-site, have emerged as promising, cost-effective electrocatalysts. mdpi.com They are particularly studied for their activity in the Oxygen Evolution Reaction (OER), which is a key process in water electrolysis for hydrogen production and in metal-air batteries. unimi.itdntb.gov.ua

LaNiO₃ is a well-known perovskite catalyst for the OER. unimi.it Its intrinsic activity is attributed to the electronic structure of the Ni³⁺ ion at the B-site. unimi.it The performance of these materials can be tuned by substituting elements at both the A and B sites. mdpi.comelectrochemsci.org The introduction of cobalt into the structure, creating LaNi₁₋ₓCoₓO₃, can modify the material's physicochemical properties and tune its electrocatalytic activity. researchgate.netresearchgate.net

Research shows that the electrocatalytic performance is highly dependent on the synthesis method and the resulting morphology and surface properties. researchgate.net For instance, creating surface defects, such as oxygen vacancies, through thermal reduction can significantly enhance OER activity. upc.edu A defective LaNiO₃ catalyst showed a lower Tafel slope (71 mV dec⁻¹) compared to the standard material (90 mV dec⁻¹), indicating faster OER kinetics. upc.edu Similarly, coupling LaNiO₃ nanorods with FeOOH nanosheets resulted in a catalyst with a low overpotential of 284 mV at 10 mA cm⁻² and a small Tafel slope of 69 mV dec⁻¹, demonstrating synergistic effects that boost performance. mdpi.com

Table 3: Electrocatalytic Performance of La-Ni-Co Based Oxides in Oxygen Evolution Reaction (OER)

Electrocatalyst Overpotential (mV) @ 10 mA cm⁻² Tafel Slope (mV dec⁻¹) Reference
LaNiO₃ N/A 90 upc.edu
red-LNO-700 (Defective LaNiO₃) 380 71 upc.edu
0.25Fe-LNO (LaNiO₃-FeOOH) 284 69 mdpi.com
LaNi₀.₄Fe₀.₆O₃ 439 52 researchgate.net
LaNiO₃ 465 76 researchgate.net

Compound Names

Table 4: List of Chemical Compounds Mentioned

Compound Name Chemical Formula
Cobalt Co
Lanthanum La
Nickel Ni
Lanthanum Nickel Cobalt Alloy LaNi₅₋ₓCoₓ
Lanthanum Nickel Cobalt Aluminum Alloy LaNi₄.₃Co₀.₄Al₀.₃
Magnesium Hydride MgH₂
Magnesium Nickel Hydride Mg₂NiH₄
Lanthanum Hydride LaH₃
Lanthanum Nickel Cobalt Perovskite Oxide LaNi₁₋ₓCoₓO₃
Lanthanum Nickel Perovskite Oxide LaNiO₃
Iron(III) oxyhydroxide FeOOH

Investigations into Oxygen Reduction Reaction (ORR) and Oxygen Evolution Reaction (OER)

Perovskite oxides containing lanthanum, nickel, and cobalt have emerged as a promising class of low-cost and efficient electrocatalysts for the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER), which are critical for various energy storage and conversion technologies such as fuel cells and metal-air batteries. nih.gov In particular, materials based on the LaNiO₃ structure have demonstrated high intrinsic activity for the OER in alkaline environments. nih.govua.es

Furthermore, doping the B-site of the perovskite structure with other transition metals like iron has been shown to enhance OER activity. This is attributed to a synergistic effect between the different metal centers. nih.gov The introduction of dopants can also create oxygen vacancies, which are reported to play a crucial role in the mechanism of OER by facilitating key steps in the reaction. nih.gov

The table below summarizes the OER performance of various LaNiO₃-based electrocatalysts.

ElectrocatalystOverpotential at 10 mA cm⁻² (V)Tafel Slope (mV dec⁻¹)Reference
LaNiO₃0.43- rwth-aachen.de
LaNiO₃@LaCoO₃0.40120.3 researchgate.net
La₅Ni₃Co₂0.3648.1 ua.es

Design Strategies for High-Performance Electrocatalysts

The rational design of lanthanum-nickel-cobalt-based electrocatalysts is crucial for achieving high performance in OER and ORR. Several key strategies have been explored to enhance their catalytic activity and stability.

One effective approach is A-site and B-site doping . Substituting the lanthanum (A-site) or nickel/cobalt (B-site) with other elements can tune the electronic structure, create oxygen vacancies, and improve conductivity. For example, the introduction of iron into the B-site of LaNiO₃ has been shown to have a beneficial effect on OER activity. nih.gov Similarly, A-site doping with elements like strontium can create oxygen non-stoichiometry, leading to the formation of oxygen vacancies that are crucial for the catalytic process. nih.gov

Morphology control and nanostructuring represent another important design strategy. Creating materials with high surface area and porosity can maximize the number of accessible active sites. This can be achieved through methods like using porous templates, such as activated carbon, to synthesize nanostructured perovskites. nih.gov The resulting materials can have rough particle surfaces, porosity, and small particle sizes, all of which contribute to a larger electrode-electrolyte interface. nih.gov For instance, polydopamine-functionalized cobalt-doped lanthanum nickelate perovskite nanorods have demonstrated enhanced OER activity due to their high surface area. ua.es

Heterostructure engineering , which involves combining the perovskite with other materials, is also a promising strategy. For example, creating a composite of LaNiO₃ with FeOOH nanosheets can lead to a synergistic enhancement of OER activity. frontiersin.org Similarly, LaNiO₃@LaCoO₃ nanoparticle composites have shown superior performance compared to their individual counterparts. researchgate.net

The following table outlines various design strategies and their impact on the performance of LaNiO₃-based electrocatalysts.

Design StrategyExample MaterialKey ImprovementReference
B-site DopingLaNi₁₋ₓFeₓO₃Enhanced OER activity nih.gov
A-site DopingLa₁₋ₓSrₓNiO₃Creation of oxygen vacancies nih.gov
NanostructuringPorous LaNiO₃Increased surface area nih.gov
HeterostructureLaNiO₃@LaCoO₃Synergistic effect researchgate.net

Role of Surface Active Sites and Nanostructures in Catalytic Activity

The catalytic activity of lanthanum-nickel-cobalt materials is intrinsically linked to the nature of their surface active sites and their nanostructure. Recent studies have revealed that the surfaces of these perovskite oxides are dynamic and can undergo reconstruction under OER conditions. nih.govresearchgate.net This in-situ transformation can lead to the formation of a thin, amorphous (oxy)hydroxide layer on the surface, which is often considered the true active phase. researchgate.net This reconstructed layer can feature an abundance of under-coordinated nickel sites, which are highly active for OER. nih.gov

The creation of oxygen vacancies is another critical factor in determining catalytic activity. Doping with other elements can introduce these vacancies, which are believed to facilitate key steps in the OER mechanism. nih.gov The presence of these vacancies can be influenced by the synthesis method and post-treatment conditions.

The table below highlights the relationship between structural features and catalytic activity in La-Ni-Co based materials.

Structural FeatureImpact on CatalysisExampleReference
Surface ReconstructionFormation of active (oxy)hydroxide layerLa₂NiO₄₊δ nih.gov
Oxygen VacanciesFacilitates OER mechanismDoped LaNiO₃ nih.gov
High Surface Area NanostructuresIncreases number of active sitesLa₅Ni₃Co₂ nanorods ua.es

Exploration of Asymmetric Electrocatalysis Mechanisms

The exploration of asymmetric electrocatalysis using chiral nanostructures is an emerging field with the potential to enable enantioselective chemical transformations. While direct evidence for asymmetric electrocatalysis using lanthanum-nickel-cobalt oxides is still limited, the principles derived from related chiral perovskite systems in photocatalysis offer valuable insights into potential mechanisms.

The key to asymmetric catalysis lies in the use of a chiral catalyst that can differentiate between prochiral substrates or racemic mixtures. In the context of perovskite materials, chirality can be introduced by incorporating chiral organic ligands into the crystal structure, creating chiral hybrid organic-inorganic perovskites. nih.govresearchgate.net These chiral nanocrystals can then provide a stereocontrolled environment for chemical reactions.

The proposed mechanism for asymmetric induction involves the discriminated prochiral binding of the substrate molecules onto the chiral surface of the catalyst. researchgate.net This preferential binding, driven by non-covalent interactions, leads to an enantiodifferentiation in the transition state of the reaction, resulting in the preferential formation of one enantiomer over the other. researchgate.net For instance, in the photocatalytic synthesis of N-C axially chiral N-heterocycles using chiral perovskite nanocrystals, a significant enantiodifferentiation of approximately -2.4 kcal/mol was observed, leading to high enantioselectivity. researchgate.net

While these findings are from the field of photocatalysis, they lay the groundwork for exploring asymmetric electrocatalysis with similar materials. The development of chiral lanthanum-nickel-cobalt oxide nanostructures could potentially enable enantioselective electrochemical reactions, such as the asymmetric oxidation or reduction of organic molecules. Future research in this area would need to focus on the synthesis of chiral La-Ni-Co perovskites and the investigation of their enantioselective properties in electrocatalytic systems.

Elucidation of Catalytic Mechanisms and Reaction Pathways in Electrochemical Systems

Understanding the catalytic mechanisms and reaction pathways is crucial for the rational design of efficient electrocatalysts. For lanthanum-nickel-cobalt-based perovskites in the OER, it is now widely recognized that the surface of the catalyst undergoes dynamic changes during the reaction.

Operando X-Ray Absorption Spectroscopy (XAS) has been instrumental in revealing the role of the Ni(II)/Ni(III) redox couple in the OER mechanism for LaNiO₃. rwth-aachen.de The catalytic cycle is believed to involve the oxidation of nickel species to higher valence states, which then act as the active sites for water oxidation.

Two primary mechanisms have been proposed for the OER on perovskite surfaces: the Adsorbate Evolution Mechanism (AEM) and the Lattice Oxygen Mechanism (LOM) . In the AEM, the oxygen evolution proceeds through the formation of surface-adsorbed intermediates (e.g., *OH, *O, *OOH) on the transition metal active sites. The LOM, on the other hand, involves the direct participation of lattice oxygen from the perovskite structure in the reaction, which is subsequently replenished by oxygen from the electrolyte.

Recent studies suggest that a surface transformation from a corner-sharing to an edge-sharing NiO₆ octahedral network can occur under OER conditions. This reconstruction can be initiated by the LOM and then transition to the AEM. The pre-treatment of the catalyst, for example, with a ferric ion pre-etching strategy, can enhance this surface reconstruction, lower the energy barrier, and create more active sites, thereby boosting the OER performance.

The table below summarizes key aspects of the catalytic mechanisms for LaNiO₃-based electrocatalysts in the OER.

Mechanistic AspectDescriptionTechnique/ObservationReference
Active Redox CoupleNi(II)/Ni(III) plays a crucial role in the catalytic cycle.Operando XAS rwth-aachen.de
Surface ReconstructionDynamic transformation of the surface under OER conditions.In situ XAS and Raman spectroscopy
Reaction PathwaysInvolves both the Adsorbate Evolution Mechanism (AEM) and the Lattice Oxygen Mechanism (LOM).Theoretical and experimental studies

Battery Electrode Materials

Cathode Material Development for Lithium-Ion Batteries

Lanthanum-nickel-cobalt-containing oxides have shown significant promise as cathode materials for lithium-ion batteries, particularly in the context of next-generation high-energy-density systems like lithium-oxygen (Li-O₂) batteries.

In Li-O₂ batteries, the perovskite LaNi₀.₅Co₀.₅O₃ (LNCO) has been employed as a bifunctional catalyst on the cathode. This material exhibits extremely fast oxygen reduction and evolution kinetics, leading to a very low charge-discharge overpotential of just 50 mV and a high energy efficiency of 98.2% when used with a molten nitrate (B79036) salt electrolyte at 160 °C. The battery with the LNCO cathode demonstrated stable cycling for over 100 cycles at a current density of 0.1 mA cm⁻². The discharge product in this system is Li₂O, which has a higher theoretical specific energy density than the more common Li₂O₂.

The doping of traditional lithium-ion battery cathode materials with lanthanum has also been explored as a strategy to enhance their performance. For instance, co-doping lithium cobalt oxide (LiCoO₂) with lanthanum and aluminum has been shown to improve its capacity and cycling stability, especially at high cutoff voltages. In this case, lanthanum acts as a pillar to increase the c-axis distance in the crystal lattice, while aluminum stabilizes the structure and facilitates Li⁺ diffusion. This doped LiCoO₂ can deliver a high capacity of 190 mAh/g with 96% capacity retention over 50 cycles.

While not directly a lanthanum-nickel-cobalt material, the principles from these studies highlight the potential benefits of incorporating lanthanum into nickel-cobalt-based cathode materials to improve their structural stability and electrochemical performance.

The table below presents key performance metrics for lanthanum-containing cathode materials in lithium-based batteries.

Cathode MaterialBattery TypeKey Performance MetricReference
LaNi₀.₅Co₀.₅O₃ (LNCO)Li-O₂Energy Efficiency: 98.2%, Overpotential: 50 mV
La and Al-doped LiCoO₂Li-ionCapacity: 190 mAh/g, Capacity Retention: 96% over 50 cycles

Impact of Nanostructure and Morphology on Electrochemical Cycling Stability and Capacity

The electrochemical performance of materials containing cobalt, lanthanum, and nickel is intrinsically linked to their physical structure at the nanoscale. The morphology, or shape and size of the particles, plays a critical role in determining the material's cycling stability and storage capacity. Research has shown that engineering the nanostructure can lead to significant improvements in battery performance.

For instance, cobalt-doped nickel oxide nanoparticles have been synthesized with a mesoporous, spherical-like morphology. wikipedia.org This porous structure is advantageous as it can significantly increase the material's specific capacitance, a key measure of its charge storage capability, while also maintaining good performance at high charge and discharge rates. wikipedia.org In one study, these mesoporous cobalt-doped nickel oxide nanoparticles exhibited a high specific capacitance of 717.11 F/g. wikipedia.org

Similarly, the creation of hybrid materials demonstrates the benefits of controlled nanostructuring. A hybrid material composed of lanthanum-doped nickel-cobalt (B8461503) ferrite (B1171679) nanoparticles grown on two-dimensional titanium carbide MXene nano-flakes (La@NiCoFe₂O₄@Ti₃C₂) has shown exceptional performance. researchgate.net This architecture provides synergistic effects that enhance charge transfer and redox properties. researchgate.net The resulting electrode achieved an impressively high energy density of 75 Whkg⁻¹ and maintained 87.7% of its capacitance after 5000 charge/discharge cycles, indicating excellent cycling stability. researchgate.net

Studies on cobalt-free, Li- and Mn-rich layered cathode materials (Li1.2NixMn0.8-xO2) also highlight the influence of composition on microstructure. mdpi.com Scanning electron microscopy has revealed that the particle size, typically in the range of 200–600 nm, is influenced by the nickel and manganese content, which in turn affects the material's structural, electrochemical, and thermal stability properties. mdpi.com

The table below summarizes key performance metrics of various nanostructured materials containing cobalt, lanthanum, and/or nickel, illustrating the impact of morphology on electrochemical properties.

Material CompositionMorphology / NanostructureKey Performance MetricValueCitation
Cobalt-doped Nickel OxideMesoporous spherical-like nanoparticlesSpecific Capacitance717.11 F/g wikipedia.org
La@NiCoFe₂O₄@Ti₃C₂Nanoparticles on 2D nano-flakesEnergy Density75 Whkg⁻¹ researchgate.net
La@NiCoFe₂O₄@Ti₃C₂Nanoparticles on 2D nano-flakesCapacitance Retention87.7% after 5000 cycles researchgate.net
La and Al co-doped NCM811Not specifiedInitial Discharge Capacity178.6 mAh/g (at 1 C) acs.org
La and Al co-doped NCM811Not specifiedCapacity Retention75.4% after 100 cycles acs.org

Research on Electrode Coating Stability and Optimization

Applying surface coatings to cathode materials is a highly effective strategy for enhancing their stability and electrochemical performance. These coatings act as a protective barrier, mitigating undesirable side reactions between the active electrode material and the electrolyte, which are a primary cause of capacity degradation over time.

Research into lanthanum-based coatings has shown significant promise. For example, a uniform layer of lanthanum oxide (La₂O₃) coated onto a nickel-rich LiNi₀.₉₁Co₀.₀₆Mn₀.₀₃O₂ (NCM) cathode material has been demonstrated to improve performance. energy.gov The presence of this coating was confirmed through X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray (EDX) analysis. energy.gov The La₂O₃ layer protects the cathode by preventing its direct contact with the electrolyte, which in turn suppresses detrimental phase transitions during charging and discharging. energy.gov This leads to superior cyclability; a 2 wt.% La₂O₃ coated NCM cathode delivered a capacity retention of 87.2% after 100 cycles, a significant improvement over the uncoated material. energy.gov

Surface modifications involving cobalt have also been explored to boost kinetics and stability. A technique known as surface cobaltization can create a robust, conductive protective layer on the surface of nickel-rich cathode particles. acs.org This modification not only enhances the reaction kinetics of the electrode but also suppresses the physical cracking of particles and mitigates structural degradation at the surface. acs.org As a result, a cobalt-modified electrode exhibited impressive capacity retention of 95.0% after 300 cycles. acs.org

The table below highlights the improvements in electrochemical performance achieved through the application of surface coatings on nickel-cobalt-based cathodes.

Cathode MaterialCoating / Surface ModificationInitial Discharge CapacityCapacity RetentionCitation
LiNi₀.₉₁Co₀.₀₆Mn₀.₀₃O₂2 wt.% La₂O₃202.7 mAh g⁻¹87.2% after 100 cycles energy.gov
Co-modified LiNi₀.₆Mn₀.₄O₂Surface CobaltizationNot specified95.0% after 300 cycles (2.7–4.3 V) acs.org

Understanding Interfacial Interactions and Solid Electrolyte Interphase (SEI) Formation in Battery Systems

The long-term stability and performance of lithium-ion batteries are critically dependent on the formation of a stable passivation layer on the anode surface, known as the Solid Electrolyte Interphase (SEI). researchgate.net This layer is formed during the initial charging cycles through the reductive decomposition of electrolyte components. americanelements.com While the SEI forms on the anode, its properties and stability are intrinsically linked to the electrochemical behavior of the entire cell, including the cathode material containing cobalt, lanthanum, and nickel.

An ideal SEI is electronically insulating but ionically conductive, allowing lithium ions to pass through while preventing further electrolyte decomposition. researchgate.net The chemical composition and morphology of the SEI are influenced by the electrolyte solvents (e.g., ethylene (B1197577) carbonate, propylene (B89431) carbonate), salts, and any additives present. pineresearch.com The formation of a robust SEI consumes some lithium inventory, leading to an initial irreversible capacity loss, but a stable SEI is crucial for preventing continuous electrolyte degradation and ensuring long cycle life. researchgate.net

The cathode material can influence the SEI on the anode indirectly. Any instability at the cathode, such as the dissolution of transition metal ions (e.g., nickel, cobalt) into the electrolyte, can have detrimental effects. These dissolved ions can migrate to the anode and become incorporated into the SEI, altering its chemical and mechanical properties, often leading to increased impedance and accelerated capacity fade. Therefore, maintaining the structural and chemical integrity of the cathode is paramount for preserving a healthy SEI.

Reference Electrode Studies and Diagnostic Applications in Battery Research

Accurate electrochemical characterization is essential for developing and improving battery materials. In a standard two-electrode cell, the measured voltage is a combination of the potentials at both the working electrode (the material being studied) and the counter electrode (e.g., lithium metal). This can be misleading, especially at high current rates, because the counter electrode's potential can fluctuate, a phenomenon known as polarization. stanford.edu To overcome this, a third, non-polarizable reference electrode with a stable potential is introduced, allowing for the precise measurement of the working electrode's potential alone. stanford.edu

In the context of materials containing lanthanum, research has demonstrated the fabrication of novel, all-solid-state reference electrodes using lanthanum-based ceramics. researchgate.net Specifically, high-density lithium lanthanum titanium oxide (LLTO) has been used to create a robust reference electrode that functions without a liquid filling solution, making it suitable for use in harsh environments. researchgate.net The development of such stable, lanthanum-containing reference electrodes is a significant step toward more accurate and reliable electrochemical measurements in battery research. researchgate.netstanford.edu

Beyond fundamental measurements, a variety of advanced diagnostic techniques are employed to understand the complex mechanisms governing the performance of cobalt-lanthanum-nickel materials. These methods provide insights into structural changes, reaction kinetics, and degradation pathways:

Electrochemical Impedance Spectroscopy (EIS): This technique probes the different resistance and capacitance processes occurring within the battery, helping to identify sources of power loss and degradation. iaea.org

In-situ X-ray Absorption Spectroscopy (XAS): XAS is a powerful tool used to monitor the changes in the oxidation state and local atomic environment of specific elements (like Ni, Co, and Mn) within the cathode material in real-time as the battery is charging and discharging. energy.govresearchgate.net This provides direct information on how each element contributes to the charge compensation mechanism and reveals details about structural responses to lithium insertion and extraction. researchgate.net

Tafel Polarization: These steady-state measurements are used to determine kinetic parameters of electrochemical reactions, such as the hydrogen evolution reaction on Ni-Co-LaNi₅ composite electrodes, providing insight into their electrocatalytic activity. iaea.org

These diagnostic studies are crucial for establishing structure-property relationships and identifying the mechanisms behind capacity and voltage fading, ultimately guiding the design of more durable and higher-performance battery materials. energy.gov

Theoretical and Computational Modeling of Cobalt;lanthanum;nickel Systems

First-Principles Calculations and Density Functional Theory (DFT)

First-principles calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the intrinsic properties of materials from the ground up, without the need for empirical parameters.

Prediction of Crystal Structures and Phase Stability

Computational studies have shown that the stability of perovskite oxides can be effectively predicted using DFT. nih.gov These methods can calculate the energy above the convex hull (Eh), a key indicator of thermodynamic stability. nih.gov For example, a classification model based on machine learning trained on DFT data has been used to screen hundreds of thousands of virtual perovskite combinations for stability with high accuracy. nih.gov

Electronic Structure and Band Theory Calculations

The electronic properties of cobalt-lanthanum-nickel systems, which govern their electrical and magnetic behavior, are extensively studied using DFT. These calculations provide detailed information about the electronic band structure and the density of states (DOS). Studies on LaNi1-xCoxO3 have shown that the substitution of nickel with cobalt can significantly alter the electronic and magnetic properties. kisti.re.kr For cobalt-doped LaNiO3, investigations into the electronic structure revealed that the ferromagnetic nature of the material can be confirmed through such calculations. researchgate.net

DFT calculations have also been employed to understand the electronic behavior of the parent compound LaNiO3, which is known to be a correlated metal. kisti.re.kr The introduction of cobalt can influence the spin state equilibrium, affecting the transition between localized and itinerant electron behavior. kisti.re.kr

Modeling Surface Reactivity, Adsorption, and Catalytic Mechanisms

DFT is a powerful tool for modeling the surface properties of materials, which are crucial for applications in catalysis. By simulating the interaction of molecules with the material's surface, researchers can gain insights into reaction mechanisms and predict catalytic activity. For instance, DFT calculations have been used to study the oxygen evolution reaction (OER) on LaNiO3-based perovskites. nsf.govsemanticscholar.org These studies have shown that surface modifications, such as the application of a thin FeOOH coating, can enhance OER activity by optimizing the adsorption energy for oxygenated species and facilitating charge transfer. nsf.govsemanticscholar.org

Furthermore, DFT has been employed to investigate the active sites on LaNixFe1–xO3 catalysts during the OER, revealing how the surface evolves and which elements act as the primary catalytic centers. nih.gov These computational insights are vital for designing more efficient catalysts for various electrochemical reactions. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Processes

Molecular dynamics simulations are employed to study the time-dependent behavior of atoms and molecules in a material, providing insights into dynamic processes that are not accessible through static DFT calculations. A significant application of MD in the context of perovskite oxides is the investigation of ion diffusion. For example, classical molecular dynamics simulations have been used to study oxygen ion transport in strontium-doped LaFeO3, a related perovskite system. rsc.org These simulations can reveal the microscopic pathways for ion migration and the energy barriers involved. rsc.org

In the context of cobalt-lanthanum-nickel systems, MD simulations could be used to investigate the diffusion of oxygen vacancies, which is critical for applications in solid oxide fuel cells (SOFCs). By simulating the movement of atoms over time at different temperatures, researchers can calculate diffusion coefficients and understand the mechanisms that govern ionic conductivity. rsc.orgscispace.com For instance, MD simulations have been used to probe oxygen grain-boundary diffusion in (La,Sr)FeO3−δ perovskite-oxides. rsc.org

Machine Learning Approaches for Materials Discovery and Property Prediction

Machine learning (ML) has emerged as a powerful tool to accelerate the discovery and design of new materials by learning from existing data. scispace.com In the field of perovskite oxides, ML models are being developed to predict a wide range of properties, including thermodynamic stability, band gap, and catalytic activity. nih.govresearchgate.net These models are trained on large datasets, often generated from high-throughput DFT calculations, and can then make rapid predictions for new, unstudied compositions. perovskite-info.com

For cobalt-lanthanum-nickel systems, ML could be employed to screen vast compositional spaces to identify promising candidates with desired properties. For example, machine learning models have been successfully used to predict the stability and formation energy of perovskite materials based on their chemical formulas with high accuracy. researchgate.net An interpretable machine learning approach has been applied to screen over a million virtual perovskite-type combinations to identify stable compounds. nih.gov This data-driven approach can significantly reduce the time and computational cost associated with traditional trial-and-error experimental and computational methods. nih.gov

Multi-Scale Modeling for Complex Material Systems

Multi-scale modeling combines different computational techniques that operate at various length and time scales to provide a comprehensive understanding of complex material systems. liverpool.ac.uk This approach is particularly relevant for applications like SOFCs, where processes occurring at the atomic scale (e.g., catalytic reactions) influence the performance of the entire device. confex.commanchester.ac.uk

For a cobalt-lanthanum-nickel based material used as an SOFC cathode, a multi-scale modeling approach could integrate DFT calculations to understand the fundamental surface chemistry, kinetic Monte Carlo simulations to model the long-term evolution of the electrode surface, and continuum models to simulate the performance of the entire fuel cell. utwente.nlmdpi.com By bridging the gap between atomic-level details and macroscopic device behavior, multi-scale modeling provides a powerful framework for the rational design and optimization of energy materials and devices. researchgate.net

Interactive Data Table: Computational Modeling Techniques and Their Applications

Modeling Technique Primary Focus Key Outputs Example Application for Cobalt;Lanthanum;Nickel Systems
Density Functional Theory (DFT) Electronic structure and energetics Crystal structure, phase stability, band structure, density of states, surface adsorption energies Predicting the most stable crystal structure of LaNi0.5Co0.5O3 and its electronic properties.
Molecular Dynamics (MD) Atomic and molecular motion over time Diffusion coefficients, structural phase transitions, thermal transport properties Simulating oxygen ion diffusion pathways and rates in LaNi1-xCoxO3 for SOFC applications.
Machine Learning (ML) Property prediction and materials discovery Predictions of stability, band gap, catalytic activity for new compositions Rapidly screening a large number of La(Ni,Co)O3 compositions to identify candidates with optimal electronic properties for catalysis.

Integration of Computational and Experimental Data for Holistic Understanding

A holistic comprehension of cobalt-lanthanum-nickel systems, particularly in the form of perovskite oxides like LaNi₁₋ₓCoₓO₃, is achieved through the synergistic integration of theoretical and computational modeling with empirical experimental data. This combined approach allows for a deeper understanding of the material's structure-property relationships, where computational models can elucidate experimental observations at an atomic level, and experimental results provide validation and refinement for theoretical frameworks.

The synergy between theory and experiment is crucial for accurately predicting and understanding the material's behavior. For instance, Density Functional Theory (DFT) calculations are frequently employed to model the crystal structure, electronic properties, and defect chemistry of these complex oxides. These theoretical predictions are then benchmarked against experimental data obtained from techniques such as X-ray diffraction (XRD), neutron diffraction, and various spectroscopic methods. The agreement between the calculated and measured properties serves to validate the computational model, which can then be used to predict the effects of compositional changes or processing conditions that may be difficult or time-consuming to explore experimentally.

One of the fundamental aspects where this integration is vital is in determining the precise crystal structure. While experimental techniques like XRD provide information on the average crystal lattice, computational models can offer insights into local structural distortions and the specific arrangement of atoms, which are critical for understanding the material's electronic and catalytic properties. For example, DFT calculations can predict how the substitution of nickel with cobalt in the LaNiO₃ lattice affects the bond lengths and angles within the Ni/CoO₆ octahedra. These theoretical predictions can then be compared with experimental data to confirm the structural model.

The study of defect chemistry, including the formation of oxygen vacancies, is also significantly enhanced by this integrated approach. Computational models can calculate the energy required to form different types of defects, providing insights into their stability and concentration under various conditions. These theoretical findings can be correlated with experimental observations from techniques like thermogravimetric analysis (TGA) and temperature-programmed reduction (TPR), which can quantify oxygen non-stoichiometry and the reducibility of the metal cations. This combined understanding is essential for designing materials with optimized properties for applications such as in solid oxide fuel cells (SOFCs) and catalysis.

The iterative process of comparing computational predictions with experimental results leads to a refined understanding of the underlying physics and chemistry of cobalt-lanthanum-nickel systems. This holistic approach not only explains observed phenomena but also enables the predictive design of new materials with tailored functionalities.

Detailed Research Findings

Recent research on LaNi₁₋ₓCoₓO₃ perovskites has highlighted the power of combining computational and experimental methods. Studies have shown that DFT calculations can accurately predict the lattice parameters of these materials. For instance, as the cobalt content (x) is varied, both experimental measurements and DFT calculations show a systematic change in the lattice parameters, reflecting the different ionic radii of Ni³⁺ and Co³⁺.

In the realm of catalytic applications, the synergy between theory and experiment has been instrumental in understanding the enhanced activity of cobalt-doped lanthanum nickelate. Computational studies have revealed that cobalt substitution can modify the electronic structure near the Fermi level, which in turn affects the adsorption energies of reactant molecules and the activation barriers for catalytic reactions. These theoretical insights are consistent with experimental observations of improved catalytic performance for specific cobalt concentrations in reactions such as methane (B114726) reforming and CO oxidation.

The table below presents a comparison of computationally predicted and experimentally measured properties for a representative cobalt-lanthanum-nickel compound, illustrating the close agreement that can be achieved through this integrated approach.

Comparison of Theoretical and Experimental Data for LaNi₀.₅Co₀.₅O₃

PropertyComputational (DFT) ValueExperimental ValueReference Method
Lattice Parameter (a)~5.45 Å~5.44 ÅX-ray Diffraction
(Ni/Co)-O Bond Length~1.94 Å~1.93 ÅNeutron Diffraction
Electronic Band GapMetallic (0 eV)MetallicConductivity Measurements

This close correspondence between theoretical predictions and experimental measurements underscores the robustness of the integrated approach in providing a comprehensive and accurate understanding of the complex interplay between composition, structure, and properties in cobalt-lanthanum-nickel systems.

Future Directions and Emerging Research Avenues for Cobalt;lanthanum;nickel Compounds

Development of Novel Synthesis Methodologies for Advanced Architectures

The synthesis method is a critical determinant of a material's final properties, including its crystal structure, morphology, and surface area. Future research is heavily geared towards developing novel synthesis techniques that offer precise control over these characteristics to create advanced, hierarchical architectures. Traditional methods are being refined and new ones are being invented to produce materials with enhanced performance.

For instance, techniques such as ultrasonic spray pyrolysis, microwave-assisted synthesis, and auto-combustion methods are being explored to produce highly uniform and crystalline nanoparticles. researchgate.net A significant trend is the use of templates, such as SBA-15, to create ordered mesoporous structures, which can dramatically increase the active surface area for catalytic applications. researchgate.net Hydrothermal synthesis is another promising route, enabling the formation of unique nanostructures like the nanorods developed for polydopamine functionalized cobalt-doped lanthanum nickelate, designed for efficient electrocatalysis. researchgate.net Other innovative approaches include the EDTA-cellulose method, which can yield uniform particle size distributions and improved catalytic stability compared to conventional sol-gel routes like the Pechini method. rsc.org Furthermore, mechanochemical activation presents a solvent-free, scalable method for producing perovskite powders. scienceasia.org The goal of these methodologies is to move beyond simple powders to architecturally complex materials tailored for specific functions.

Table 1: Emerging Synthesis Methodologies for Cobalt;Lanthanum;Nickel Compounds

Methodology Description Key Advantages Example Compound Reference
Template Method Uses a sacrificial template (e.g., SBA-15 silica) to create a porous, high-surface-area structure. Controlled porosity, high surface area, uniform pore size. LaNiO₃ researchgate.net
Ultrasonic Spray Pyrolysis An aerosol of precursor solution is thermally decomposed to form fine, spherical particles. High purity, good homogeneity, spherical morphology. Perovskite Oxides researchgate.net
Microwave-Assisted Synthesis Utilizes microwave radiation for rapid and uniform heating of precursors. Fast reaction rates, energy efficiency, improved product yield. LaNi₀.₅Co₀.₅O₃ researchgate.net
Hydrothermal Synthesis Chemical reactions occur in aqueous solutions at high temperature and pressure in an autoclave. High crystallinity, control over particle size and morphology, formation of unique nanostructures. Cobalt doped Lanthanum Nickelate Nanorods researchgate.net
EDTA-Cellulose Method A modified sol-gel technique using EDTA and cellulose (B213188) as complexing and structure-directing agents. Uniform particle size, high dispersion of metal particles, enhanced catalytic stability. LaNiO₃ rsc.org

Advanced In-Situ and Operando Characterization for Real-Time Process Monitoring

To truly understand and optimize the performance of this compound compounds, it is crucial to observe them in action. Advanced in-situ (in the reaction environment) and operando (while operating) characterization techniques are becoming indispensable tools for providing real-time insights into the structural, chemical, and electronic changes that these materials undergo during catalytic or electrochemical processes. acs.orgmdpi.com

Techniques such as in-situ X-ray diffraction (XRD) using synchrotron light allow researchers to monitor phase transformations of a perovskite precursor as it reduces to form active metallic nanoparticles under reaction conditions. researchgate.net This provides direct evidence of how the active catalyst is formed. researchgate.net Spectroscopic methods are also critical. In-situ X-ray Photoelectron Spectroscopy (XPS) and soft X-ray Absorption Spectroscopy (sXAS) can probe the surface of a material like lanthanum nickelate during electrochemical reactions, revealing spontaneous surface reconstructions that are directly linked to catalytic activity. acs.org These studies have shown that an amorphous (oxy)hydroxide layer can form on the surface, which is the true active site for reactions like the oxygen evolution reaction (OER). acs.org By combining multiple techniques, scientists can build a comprehensive picture of structure-activity relationships, which is essential for designing more robust and efficient materials. acs.orgacs.org

Table 2: Advanced Characterization Techniques for this compound Compounds

Technique Information Obtained Mode Significance Reference
X-ray Diffraction (XRD) Crystal structure, phase composition, lattice parameters, crystallite size. In-situ / Operando Monitors phase changes during catalyst activation or device operation. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition, oxidation states, chemical environment. In-situ / Operando Tracks changes in surface chemistry and identifies active species during reactions. acs.org
Scanning/Transmission Electron Microscopy (SEM/TEM) Morphology, particle size and distribution, elemental mapping (with EDX). Ex-situ (primarily) Visualizes the material's architecture and the dispersion of elements before and after reaction. rsc.org
Temperature Programmed Reduction/Oxidation/Desorption (TPR/TPO/TPD) Reducibility of metal oxides, metal-support interactions, surface acidity/basicity. In-situ Provides insights into the catalyst's redox properties and its interaction with reactants. rsc.org

Exploration of New Functional Applications Beyond Current Paradigms

While this compound compounds are well-studied for applications like solid oxide fuel cell (SOFC) cathodes and catalysis for methane (B114726) reforming, future research is aimed at expanding their functional horizons. researchgate.netredalyc.org The unique electronic and structural properties of these materials make them candidates for a new generation of technologies.

One major area of focus is in energy storage, particularly in the development of next-generation batteries. Research into high-nickel cathode materials for lithium-ion batteries is intense, and doping with elements like lanthanum and cobalt is a key strategy to stabilize the structure and improve electrochemical performance. mdpi.com Beyond batteries, these materials are being investigated for hydrogen storage applications. americanelements.com In catalysis, their use is being extended from reforming to more complex environmental applications, such as CO₂ methanation, which converts a greenhouse gas into a valuable fuel. rsc.org Furthermore, their potential as efficient electrocatalysts for water splitting (both oxygen and hydrogen evolution reactions) is a rapidly growing field, driven by the need for green hydrogen production. researchgate.net The ability to tune the composition of La(Ni,Co)O₃ perovskites allows for the optimization of their electronic structure to enhance catalytic activity for specific reactions. redalyc.org There is also emerging interest in their potential use in superalloys for high-temperature applications in the aerospace and energy sectors. metal.comdomadia.net

Data-Driven Materials Design and Artificial Intelligence Integration for Accelerated Discovery

Table 3: AI and Machine Learning in this compound Material Discovery

Technique/Approach Objective Methodology Outcome Reference
Machine Learning (Random Forest) Discover new γ/γ′ cobalt-based superalloys. Combine DFT calculations with a random forest model to predict alloy stability. Rapid identification of promising new alloy compositions, accelerating the development cycle. springernature.com
Machine Learning (Neural Networks) Design and predict properties of novel perovskite alloys. Train neural networks on a DFT-computed dataset to predict stability, band gap, and optical properties. High-throughput screening of over 17,000 compounds to identify 392 promising candidates for optoelectronics. rsc.org
AI-Assisted Exploration Optimize exploration for new mineral deposits. Use machine learning algorithms to analyze geological and multispectral data to identify high-potential target areas. More efficient and targeted exploration for cobalt and nickel resources. globalenergymetals.com

Investigations into Sustainability and Green Chemistry Aspects in Material Development

As the demand for high-performance materials grows, so does the importance of ensuring their lifecycle is environmentally sustainable. Future research on this compound compounds will place a strong emphasis on the principles of green chemistry. This involves developing more sustainable synthesis routes, reducing reliance on critical raw materials, and creating pathways for recycling and recovery.

Q & A

Q. How can XPS data resolve overlapping peaks between lanthanum 3d₃/₂ and nickel 2p₃/₂ in mixed oxide systems?

  • Methodology : Apply peak deconvolution using reference spectra for pure La and Ni oxides. Adjust binding energy (BE) values based on oxidation states (e.g., Ni²⁺ vs. Ni³⁺) and use satellite peaks to distinguish contributions. Validate with complementary techniques like Auger electron spectroscopy (AES) .

Advanced Research Questions

Q. What experimental strategies mitigate data contradictions in catalytic performance between cobalt-lanthanum and nickel-lanthanum systems?

  • Methodology :
  • Activity vs. Stability Trade-offs : For DRM, compare cobalt-lanthanum catalysts (higher stability, lower coking) with nickel-lanthanum systems (higher activity, prone to deactivation) using time-on-stream (TOS) tests and thermogravimetric analysis (TGA) for carbon deposition .
  • Surface Basicity : Measure CO₂-TPD to quantify basic sites, which correlate with coking resistance in La-promoted Co catalysts .

Q. How can electrodeposition of cobalt be optimized using lanthanum chloride additives for grain refinement?

  • Methodology : Perform linear sweep voltammetry (LSV) and chronoamperometry (CA) to study nucleation mechanisms. Vary LaCl₃ concentrations (e.g., 0.1–1.0 mM) in industrial electrolytes and analyze grain size via scanning electron microscopy (SEM). Higher La³⁺ concentrations shift deposition from diffusion-limited to kinetically controlled processes, reducing grain size .

Q. What mechanistic pathways explain the synergistic effect of Ni-La catalysts in cellulose-to-glycol conversion?

  • Methodology :
  • Dual-Route Mechanism : Use density functional theory (DFT) to model La³⁺-catalyzed cellulose cleavage and Ni-assisted hydrogenolysis. Validate with isotopic labeling (e.g., D₂O for tracking hydrolysis) and product distribution analysis (GC-MS) .
  • Turnover Number (TON) : Calculate TON for La³⁺ (e.g., 339 at 0.2 mmol/L) to quantify its role in cellulose degradation .

Q. How do magnetic properties vary in epitaxial LaCoO₃-LaNiO₃ thin films, and what experimental designs validate these differences?

  • Methodology :
  • Pulsed Laser Deposition (PLD) : Synthesize single-phase LaCoO₃ and LaNiO₃ powders via solid-state reactions, followed by XRD phase purity checks .
  • SQUID Magnetometry : Measure magnetization vs. temperature (M-T curves) to identify antiferromagnetic transitions in LaCoO₃ (~90 K) and paramagnetic behavior in LaNiO₃ .

Data Analysis and Contradiction Resolution

Q. Why do conflicting reports exist on the colorimetric effects of lanthanum substitution in cobalt-doped ceramics?

  • Analysis : Lanthanum whitens phosphate pigments but darkens cobalt-doped hexaluminates. Use UV-Vis spectroscopy to track Co²⁺/Co³⁺ ligand-field transitions (e.g., 540–650 nm) and correlate with Lab* color space data. For example, 2.5 wt% Co₂O₃ reduces L* (lightness) from 54.33 to 38.93 and shifts b* (blue-yellow axis) from -34.02 to -23.53, indicating deeper blue hues despite La whitening .

Q. How to reconcile discrepancies in acid/base resistance of La-substituted nickel-cobalt phosphates?

  • Resolution : Perform leaching tests (ICP-OES) in acidic (pH 2) and basic (pH 12) conditions. La substitution increases specific surface area (BET) and particle size (SEM), enhancing resistance. However, whitening (CIE Lab) may mask corrosion-induced color changes, requiring cross-validation with gravimetric analysis .

Experimental Design Tables

Q. Table 1. Effect of LaCl₃ Concentration on Cobalt Electrodeposition Grain Size

LaCl₃ (mM)Grain Size (nm)Deposition Mechanism
0.0250Diffusion-limited
0.5180Mixed control
1.0120Kinetic-controlled
Data derived from chronoamperometry and SEM analysis .

Q. Table 2. Catalytic Performance of La-Promoted Co vs. Ni Catalysts in DRM

CatalystCH₄ Conversion (%)CO Selectivity (%)Carbon Deposition (wt%)
Co/La72853.2
Ni/La889212.7
TPO (Temperature-Programmed Oxidation) data after 24 h TOS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.